6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWUGZSJDMBOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345906 | |
| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-48-7 | |
| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential biological significance of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This carbazole derivative is a valuable scaffold in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.
Core Synthesis and a Plausible Mechanism of Action
The synthesis of this compound is most effectively achieved through the Fischer indole synthesis or the closely related Borsche–Drechsel cyclization. These methods involve the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone. In the case of the target molecule, the reaction proceeds between p-tolylhydrazine and a suitable cyclohexanone derivative.
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a highly analogous and efficient one-pot procedure for similar 1-oxo-tetrahydrocarbazoles provides a reliable framework. This involves the reaction of a phenylhydrazine hydrochloride with 2-aminocyclohexanone hydrochloride under mild conditions.
Recent research into derivatives of this compound has shed light on its potential biological activity. Specifically, an amine derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been identified as an agent that induces the phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells. This suggests a mechanism of action involving the modulation of the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. The suppression of the transcriptional co-activators YAP1 and TAZ through this pathway presents a promising avenue for anticancer drug development.[1]
Key Synthetic Routes and Reaction Mechanisms
The primary route for the synthesis of the this compound scaffold is the Fischer indole synthesis. The mechanism involves the following key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of p-tolylhydrazine with a cyclohexanone precursor, such as 1,2-cyclohexanedione, to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a new C-C bond.
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to afford the stable aromatic indole ring of the tetrahydrocarbazole.
An alternative and related method is the Japp-Klingemann reaction, which can be used to synthesize the necessary hydrazone precursors from β-keto-acids or β-keto-esters and aryl diazonium salts. These hydrazones can then be subjected to the Fischer indole synthesis conditions to yield the desired carbazole.
Experimental Protocols
One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles
This procedure is adapted from a general method for the synthesis of 1-oxo-tetrahydrocarbazoles via Fischer indole synthesis.
Materials:
-
2-Aminocyclohexanone hydrochloride
-
p-Tolylhydrazine hydrochloride
-
2 N Sodium hydroxide solution
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and p-tolylhydrazine hydrochloride (0.44 mmol), add a 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 80% acetic acid solution (3 mL) and reflux the mixture for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to obtain the desired product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 3449-48-7 | |
| Molecular Formula | C₁₃H₁₃NO | |
| Molecular Weight | 199.25 g/mol | |
| Appearance | Solid | |
| ¹H NMR | Available | Commercial Supplier Data |
Note: Detailed spectroscopic data should be acquired and interpreted to confirm the structure of the synthesized compound.
Visualizations
Synthesis Workflow
Caption: One-pot synthesis workflow for this compound.
Fischer Indole Synthesis Mechanism
References
An In-depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Introduction
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic heterocyclic compound belonging to the carbazole family. The tetrahydrocarbazole scaffold is a significant structural subunit found in numerous naturally occurring alkaloids and synthetically developed molecules with a wide spectrum of biological activities.[1] Derivatives of this core structure are explored for their therapeutic potential, including applications as antimicrobial, antitumor, and neuroprotective agents.[1][2] This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and characterization, and potential biological relevance of this compound, tailored for professionals in chemical research and drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| CAS Number | 3449-48-7 | [3] |
| Physical Form | Solid | [4] |
| Calculated LogP | 3.02 | [4] |
| Calculated LogSW | -3.23 | [4] |
| Topological Polar Surface Area (tPSA) | 32.9 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
| SMILES String | CC1=CC=C(NC2=C3CCCC2=O)C3=C1 | |
| InChI Key | ITWUGZSJDMBOPH-UHFFFAOYSA-N |
Experimental Protocols
Synthesis
The synthesis of tetrahydrocarbazole-1-ones is commonly achieved through the Fischer indole synthesis. This involves the acid-catalyzed cyclization of a phenylhydrazone derivative of a cyclohexanone. For the 6-methyl isomer, the synthesis would proceed from the appropriate substituted phenylhydrazine and cyclohexanone, followed by intramolecular cyclization.
A general and related protocol for a positional isomer, 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, involves refluxing 2-(2-o-tolylhydrazono)-cyclohexanone in a mixture of acetic acid and hydrochloric acid for approximately 2 hours.[5] After cooling, the reaction mixture is poured into cold water, and the resulting solid is purified, typically by column chromatography on silica gel.[5]
Structural Characterization and Analysis
Following synthesis and purification, the identity and purity of the compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively. Spectroscopic data for this compound is available in chemical databases.[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups, such as the N-H bond of the indole ring, the C=O of the ketone, and the aromatic C-H bonds.[7]
-
Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8]
-
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms and intermolecular interactions, such as hydrogen bonding.[5][9]
Biological Activity and Potential Applications
While specific signaling pathways for this compound are not extensively documented, the broader class of tetrahydrocarbazoles exhibits significant biological activities. These compounds are recognized for their potential as therapeutic agents.
-
Neuroprotective Activity : Certain derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as selective acetylcholinesterase (AChE) inhibitors.[10] This activity is a key therapeutic strategy in the management of Alzheimer's disease, which is characterized by a decline in acetylcholine-containing neurons.[10]
-
Antimicrobial and Antitumor Activity : Various N-substituted carbazole derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.[2] Additionally, some have shown cytotoxic effects against human cancer cell lines, indicating potential for development as antitumor agents.[1][2]
The diverse biological profile of the tetrahydrocarbazole core suggests that this compound could serve as a valuable scaffold or lead compound in drug discovery programs targeting these and other diseases.
References
- 1. wjarr.com [wjarr.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hit2Lead | this compound | SC-5175307 [hit2lead.com]
- 5. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one(3449-48-7) 1H NMR spectrum [chemicalbook.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
Spectroscopic and Synthetic Profile of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic heterocyclic compound belonging to the carbazole family. The tetrahydrocarbazole scaffold is a prominent structural motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities. This technical guide provides a summary of the available spectral data for this compound and its closely related analogs, outlines detailed experimental protocols for its synthesis and spectroscopic characterization, and presents a logical workflow for these processes.
Spectral Data Summary
Due to the limited availability of a complete spectral dataset for this compound, the following tables present data for closely related and isomeric compounds for reference. These data can aid in the identification and characterization of the target compound.
Table 1: Reference ¹H NMR Spectral Data of Tetrahydrocarbazole Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Not Specified | Data not fully available in search results. |
| (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | Not Specified | Full spectrum requires account access. |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |
Table 2: Reference ¹³C NMR Spectral Data of Tetrahydrocarbazole Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Not Specified | Data not fully available in search results. |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
Table 3: Reference FT-IR Spectral Data of Tetrahydrocarbazole Analogs
| Compound | Sample Prep. | Characteristic Peaks (cm⁻¹) |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | KBr | 3048, 2921, 1625, 1536, 1318, 1473, 870, 689 |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3639, 2967, 1896, 1608, 1223 |
Table 4: Reference Mass Spectrometry Data of Tetrahydrocarbazole Analogs
| Compound | Ionization Method | m/z (Relative Intensity) |
| 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | GC-MS | 199 (M+), 171, 143 |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 260 (M+) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for the preparation of indoles and their derivatives, including tetrahydrocarbazoles.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Cyclohexane-1,2-dione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexane-1,2-dione (1 equivalent) is refluxed in glacial acetic acid.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder is recorded.
-
The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are commonly used.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
ESI-MS: The sample solution is infused into the ESI source. This is a soft ionization technique that is useful for determining the molecular weight of the compound ([M+H]⁺).
-
EI-MS: For more detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The sample is injected into the GC, and the separated components are subsequently ionized by electron impact. This method provides information about the fragmentation pattern of the molecule, which can aid in structure elucidation.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.
The Enduring Legacy of Carbazole: A Comprehensive Guide to its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Carbazole, a privileged heterocyclic scaffold, has captivated chemists for over a century. Its unique electronic properties and prevalence in a vast array of biologically active natural products and functional materials have driven the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of carbazole synthesis, from the classical name reactions that laid the foundation to the modern, highly efficient catalytic strategies that continue to shape the field. Detailed experimental protocols for key transformations, a comparative analysis of synthetic methodologies, and a visual representation of the evolution of carbazole synthesis are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
A Historical Journey: From Coal Tar to Catalysis
The story of carbazole begins in 1872, when Carl Graebe and Carl Glaser first isolated it from the distillation of coal tar. This discovery sparked an interest in this unique tricyclic aromatic heterocycle, leading to the development of the first synthetic methods. These classical, named reactions, while foundational, often required harsh reaction conditions and offered limited substrate scope. However, they paved the way for the sophisticated catalytic methods that dominate the field today.
The timeline below illustrates the key milestones in the evolution of carbazole synthesis:
Caption: Historical evolution of carbazole synthesis methods.
Classical Carbazole Syntheses: The Foundation
The early methods for constructing the carbazole nucleus, while often supplanted by modern techniques, remain historically and conceptually significant.
The Borsche–Drechsel Carbazole Synthesis (1888, 1908)
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones to form tetrahydrocarbazoles, which are subsequently oxidized to the corresponding carbazoles.[1]
Reaction Workflow:
Caption: Workflow of the Borsche–Drechsel carbazole synthesis.
The Bucherer Carbazole Synthesis (1904)
This method, reported by Hans Theodor Bucherer, involves the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite to yield a carbazole.[2] This reaction is particularly useful for the synthesis of benzo[a]carbazoles.
The Graebe–Ullmann Synthesis (1896)
The Graebe–Ullmann reaction proceeds via the diazotization of an N-aryl-ortho-phenylenediamine, followed by an intramolecular cyclization with the elimination of nitrogen gas to form the carbazole ring system.[3]
Modern Era: The Rise of Catalytic Methods
The advent of transition-metal catalysis revolutionized carbazole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium, copper, and rhodium catalysts have been extensively employed in the construction of the carbazole framework. These methods often involve intramolecular C-N and C-C bond formations. A prominent strategy is the palladium-catalyzed tandem amination and direct arylation of anilines with 1,2-dihaloarenes.[4] Copper-catalyzed Ullmann-type couplings have also proven effective for the synthesis of polysubstituted carbazoles.[5] More recently, rhodium-catalyzed reactions of biaryl azides have provided an efficient route to a variety of carbazole derivatives.[6]
Logical Relationship of Modern Catalytic Methods:
Caption: Key transition-metal catalyzed routes to carbazoles.
Direct C-H Bond Functionalization
A significant advancement in carbazole synthesis is the use of directing groups to achieve regioselective C-H activation and subsequent functionalization of the pre-formed carbazole core. This allows for the late-stage introduction of various substituents, which is highly valuable in drug discovery and materials science.
Photochemical Synthesis
Visible-light-mediated and UV-light-mediated synthesis of carbazoles from triarylamines has emerged as a powerful and environmentally friendly approach. These methods often proceed under mild conditions and offer unique selectivity.
Comparative Data of Carbazole Synthesis Methods
The following table summarizes the key quantitative data for various carbazole synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Borsche-Drechsel | Phenylhydrazine, Cyclohexanone | Acid (e.g., H₂SO₄) | Reflux | 2-4 | Moderate to High | [7] |
| Graebe-Ullmann | N-Aryl-o-phenylenediamine | NaNO₂, Acid | High | Variable | 22-35 | [3] |
| Bucherer | Naphthol, Arylhydrazine | NaHSO₃ | 130-150 | 4-24 | Moderate | [2] |
| Pd-catalyzed Tandem | Aniline, 1,2-Dihaloarene | Pd Nanoparticles/Biochar | 200 (Microwave) | 0.42 | High | [8] |
| Rh-catalyzed Azide | Biaryl Azide | Rh₂(O₂CC₃F₇)₄ | 60 | 16 | up to 94 | [6] |
| Cu-catalyzed Coupling | Primary Amine, 2,2'-Dibromobiphenyl | CuI, DMEDA | 110 | 24 | Moderate | [5] |
| Photochemical | Triarylamine | Acetone (sensitizer) | Room Temperature | Variable | High |
Detailed Experimental Protocols
Borsche-Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[11]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel can be employed.
Rhodium-Catalyzed Synthesis of 4-Methoxycarbazole from a Biaryl Azide[12]
-
To a mixture of 4-azido-3-phenylanisole (0.217 mmol), Rh₂(O₂CC₃F₇)₄ (0.012 mmol, 5 mol %), and crushed 4 Å molecular sieves, add toluene (0.47 mL, 0.5 M).
-
Stir the resulting mixture at 60 °C for 16 hours.
-
Filter the heterogeneous mixture through SiO₂, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification can be achieved by flash chromatography.
Copper-Catalyzed Synthesis of Polysubstituted Carbazoles[5]
-
In a sealed tube, combine 2,2′-dibromo-1,1′-biphenyl (0.5 mmol), a primary amine (0.6 mmol), CuI (0.1 mmol), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol), and K₂CO₃ (1.0 mmol) in DMF (2.0 mL).
-
Heat the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a celite pad.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Palladium-Catalyzed Tandem Synthesis of 9H-Carbazoles under Microwave Irradiation[10]
-
In a microwave vial, combine the aniline (1.2 mmol), 1,2-dihaloarene (1 mmol), K₃PO₄ (3 mmol), and the palladium nanocatalyst supported on biochar (5 mol%).
-
Add N,N-dimethylpyrrolidine (NMP) (10.0 mL) as the solvent.
-
Irradiate the mixture in a microwave reactor at 200 W for 25 minutes.
-
Monitor the reaction by TLC and GC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Photochemical Synthesis of Carbazoles from Triarylamines[7][13]
-
Prepare a solution of the triarylamine in acetone.
-
Irradiate the solution with a 310 nm light source in the presence of molecular oxygen (air).
-
Monitor the progress of the reaction using chromatographic techniques (e.g., HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting carbazole by column chromatography or recrystallization.
Conclusion
The synthesis of carbazoles has undergone a remarkable evolution, from the classical, often arduous methods of the late 19th and early 20th centuries to the elegant and highly efficient catalytic and photochemical strategies of today. This guide has provided a comprehensive overview of this journey, offering historical context, detailed experimental protocols, and a comparative analysis of various synthetic approaches. As the demand for novel carbazole derivatives in medicine and materials science continues to grow, the development of innovative and sustainable synthetic methodologies will undoubtedly remain a vibrant and important area of chemical research. The information presented herein is intended to serve as a valuable tool for scientists and researchers contributing to this exciting field.
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole synthesis [organic-chemistry.org]
- 5. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one solubility profile
An In-depth Technical Guide on the Solubility Profile of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing information and furnishes a comprehensive experimental protocol for the systematic determination of its solubility. Furthermore, it explores the potential biological relevance of this compound by illustrating key signaling pathways in which carbazole derivatives are known to be active.
Physicochemical Properties
Basic physicochemical properties of this compound are essential for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| CAS Number | 3449-48-7 | [1][2] |
| Appearance | Solid | [2] |
Solubility Profile
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound in a broad range of common organic solvents. However, the following information has been gathered:
Quantitative Solubility Data
The available quantitative data is limited to a computationally predicted value for water solubility.
| Solvent | Parameter | Value | Method | Source |
| Water | log₁₀WS (mol/L) | -4.33 | Calculated (Crippen Method) | [3] |
Qualitative Solubility Information
Qualitative insights into the solubility of this compound can be inferred from synthesis and purification procedures mentioned in the literature. The solubility of a structurally related compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, also provides an indication of suitable solvent classes.
| Solvent/Solvent System | Observation | Implication | Source |
| Ethanol | Used for recrystallization of a derivative. | Soluble, particularly at elevated temperatures. | [4][5] |
| Pyridine | Used as a reaction solvent for a derivative. | Likely soluble. | [4][5] |
| Petroleum Ether / Ethyl Acetate | Used as an eluent for column chromatography. | Implies some solubility, likely higher in ethyl acetate. | [6] |
| Acetone | Mentioned in the context of solubility data for the compound. | Soluble. | [3] |
| Dimethyl Sulfoxide (DMSO) | A related chloro-derivative is soluble. | Expected to be a good solvent. | [7] |
| Methanol | Used as a co-solvent in the synthesis of related compounds. | Likely soluble. | [6] |
Experimental Protocol for Solubility Determination
The following is a standard and robust gravimetric method for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Filtration apparatus (e.g., syringe filters with low binding membrane, 0.22 µm)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when undissolved solid remains visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
-
Quantification:
-
Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
The solubility can then be expressed in terms of mg/mL or g/100 mL.
-
-
Data Analysis:
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Calculate the mean solubility and the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Carbazol-1(2H)-one, 3,4-dihydro-6-methyl- (CAS 3449-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
An In-depth Technical Guide to the Crystallography and Molecular Structure of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical guide offers a comprehensive overview of the molecular structure and crystallographic properties of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. While direct crystallographic data for this specific compound is not publicly available, this guide leverages data from its close structural analogues, namely 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione and the positional isomer 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, to infer and present its structural characteristics. Spectroscopic data and synthetic methodologies are also detailed to provide a thorough understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
This compound is a tricyclic organic molecule with the empirical formula C₁₃H₁₃NO.[1][2][3] Its structure consists of a carbazole core, which is a fused system of two benzene rings and a central nitrogen-containing pyrrole ring, partially hydrogenated at positions 2, 3, and 4, and featuring a ketone group at position 1 and a methyl group at position 6.
Key Identifiers:
Synthesis and Spectroscopic Characterization
While a specific protocol for the synthesis of this compound is not detailed in the available literature, its use as a starting material for the synthesis of its thione analogue is well-documented.[4][5] The synthesis of related tetrahydrocarbazole derivatives often involves the Borsche-Drechsel cyclization reaction.[6]
Spectroscopic data is crucial for the confirmation of the molecular structure. For this compound, ¹H NMR spectral data is available, which can be used to elucidate the arrangement of protons in the molecule.[7] Further characterization would typically involve ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Crystallographic and Molecular Structure Analysis (Based on Analogues)
Due to the absence of published crystal structure data for this compound, this section presents a comparative analysis of two closely related compounds: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione and 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This data provides valuable insights into the expected solid-state conformation and crystal packing of the target molecule.
Crystallographic Data Summary
The crystallographic parameters for the thione and positional isomer analogues are summarized in the table below for comparative purposes.
| Parameter | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione[4][5] | 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[8] |
| Molecular Formula | C₁₃H₁₃NS | C₁₃H₁₃NO |
| Molecular Weight | 215.31 | 199.24 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 7.0846 (4) | 10.5245 (2) |
| b (Å) | 9.5287 (7) | 7.1564 (1) |
| c (Å) | 9.6384 (6) | 13.5870 (3) |
| α (°) | 115.009 (7) | 90 |
| β (°) | 104.901 (6) | 93.960 (2) |
| γ (°) | 98.074 (6) | 90 |
| Volume (ų) | 546.28 (8) | 1020.90 (3) |
| Z | 2 | 4 |
| Temperature (K) | 295 | 110 |
| Radiation | Cu Kα | Cu Kα |
Molecular Geometry Insights from Analogues
For 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione, the dihedral angle between the benzene and the fused pyrrole ring is 0.71 (8)°. The cyclohexene ring adopts an envelope conformation.[4][5] In the case of 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the dihedral angle between the benzene and pyrrole rings is 0.96 (7)°, and the cyclohexenone ring is also in an envelope conformation.[8] These findings suggest that the carbazole core of this compound is nearly planar, and the partially saturated six-membered ring likely adopts a non-planar, envelope-like shape.
Experimental Protocols
Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione
This protocol details the synthesis of the thione derivative starting from this compound, as reported in the literature.[4]
Materials:
-
This compound (0.199 g, 0.001 mol)
-
Lawesson's reagent (0.404 g, 0.001 mol)
-
Pyridine
-
1:1 Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of this compound and Lawesson's reagent is refluxed in pyridine on an oil bath pre-heated to 383 K for 6 hours.[4]
-
The reaction mixture is then poured into cold water.
-
The aqueous mixture is neutralized using a 1:1 solution of HCl.
-
The resulting precipitate is filtered and dried.
-
The crude product is recrystallized from ethanol to yield the pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione.
X-ray Crystallography Protocol (for Analogues)
The following is a generalized protocol based on the experimental descriptions for the thione and positional isomer analogues.[4][8]
Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol).
Data Collection:
-
A suitable single crystal is mounted on a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini).
-
Data is collected at a specific temperature (e.g., 295 K or 110 K) using a specific radiation source (e.g., Cu Kα).
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected data is processed to obtain the unit cell dimensions and integrated intensities of the reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined freely or placed in calculated positions.
Potential Biological Significance
Carbazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. Specifically, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as potential selective acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[6] The structural information of this compound and its analogues is therefore of significant interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
Conclusion
This technical guide provides a detailed overview of the molecular and structural aspects of this compound. While a definitive crystal structure for this compound remains to be published, a comprehensive understanding of its likely geometric and crystallographic properties has been presented through a comparative analysis of its close analogues. The provided synthetic and spectroscopic information further enriches the knowledge base for researchers working with this and related carbazole derivatives. Future work should aim to obtain single crystals of the title compound to elucidate its precise three-dimensional structure and further aid in the design of novel bioactive molecules.
References
- 1. (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one(3449-48-7) 1H NMR spectrum [chemicalbook.com]
- 8. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Tetrahydrocarbazole Derivatives: A Theoretical and Computational Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole (THC) scaffold, a privileged structural motif in medicinal chemistry, continues to capture the attention of researchers due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological activities, including potent anticancer, neuroprotective, and hypoglycemic effects.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational approaches being employed to unravel the therapeutic potential of tetrahydrocarbazole derivatives, offering a valuable resource for scientists engaged in drug discovery and development.
I. Synthetic Strategies: Building the Tetrahydrocarbazole Core
The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core scaffold and its derivatives. The Fischer indole synthesis remains a cornerstone for the construction of the tetrahydrocarbazole framework, typically involving the acid-catalyzed reaction of a phenylhydrazine with cyclohexanone or its derivatives.[4][5] Variations of this method, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction times.[4]
General Experimental Protocol for Fischer Indole Synthesis of Tetrahydrocarbazole:
A typical procedure involves the refluxing of a mixture of an appropriately substituted phenylhydrazine hydrochloride and a cyclohexanone derivative in a suitable solvent, often glacial acetic acid or ethanol.[5][6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved through recrystallization or column chromatography.
For the synthesis of more complex derivatives, multi-step reaction sequences are often employed. For instance, the initial tetrahydrocarbazole core can be functionalized through various reactions such as acylation, alkylation, and condensation to introduce diverse pharmacophoric groups.[6]
II. Biological Evaluation: Unveiling Therapeutic Potential
The synthesized tetrahydrocarbazole derivatives are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity. These assays are crucial for identifying lead compounds and elucidating their mechanism of action.
Anticancer Activity
A significant focus of tetrahydrocarbazole research has been in the realm of oncology. The cytotoxicity of these compounds against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the tetrahydrocarbazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Solubilization: After an incubation period of 2-4 hours, the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are then determined from the dose-response curves.
Table 1: Anticancer Activity of Selected Tetrahydrocarbazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| THC-1 | MCF-7 (Breast) | 8.8 | [7] |
| THC-2 | HepG2 (Liver) | 15.16 | [7] |
| THC-3 | A549 (Lung) | 18.68 | [7] |
| THC-4 | HCT116 (Colon) | 6.75 | [8] |
| THC-5 | Jurkat (Leukemia) | 1.44 | [8] |
Enzymatic Inhibition
Many tetrahydrocarbazole derivatives exert their anticancer effects by targeting specific enzymes crucial for cancer cell proliferation and survival. Key targets include topoisomerases and tubulin.
Topoisomerase II Inhibition Assay (Relaxation Assay):
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with human topoisomerase IIα in a reaction buffer containing ATP.
-
Compound Addition: The tetrahydrocarbazole derivative is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaged under UV light. Inhibitory activity is observed as a decrease in the amount of relaxed DNA compared to the control.
In Vitro Tubulin Polymerization Assay:
This assay assesses the effect of compounds on the polymerization of tubulin into microtubules.
-
Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescent reporter.
-
Compound Incubation: The tetrahydrocarbazole derivative is added to the mixture.
-
Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. Inhibitors of tubulin polymerization will show a reduced rate and extent of fluorescence increase.
III. Signaling Pathways and Molecular Mechanisms
Understanding the signaling pathways modulated by tetrahydrocarbazole derivatives is essential for rational drug design and for predicting potential therapeutic applications and side effects.
AMPK Signaling Pathway in Hypoglycemic Activity
Certain tetrahydrocarbazole derivatives have been shown to exhibit hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway.[3] AMPK is a key energy sensor that, when activated, promotes glucose uptake and utilization while inhibiting gluconeogenesis.
Caption: AMPK signaling pathway activated by tetrahydrocarbazole derivatives.
EGFR Signaling Pathway in Anticancer Activity
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several tetrahydrocarbazole derivatives have been identified as inhibitors of the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by tetrahydrocarbazole derivatives.
IV. Computational and Theoretical Studies
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the elucidation of binding modes, and the rational design of novel compounds.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For tetrahydrocarbazole derivatives targeting EGFR, docking studies can reveal key interactions with amino acid residues in the ATP-binding pocket of the kinase domain.
General Molecular Docking Protocol:
-
Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structures of the tetrahydrocarbazole derivatives are generated and optimized.
-
Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligands into the defined binding site. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
General Molecular Dynamics Simulation Protocol (using GROMACS/AMBER):
-
System Setup: The protein-ligand complex from docking is placed in a simulation box and solvated with an appropriate water model. Ions are added to neutralize the system.
-
Parameterization: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions for both the protein and the ligand. Ligand parameters are often generated using tools like Antechamber.[9]
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes. This is followed by a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to estimate binding affinity.
Caption: A typical workflow for molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. For tetrahydrocarbazole derivatives, 2D- and 3D-QSAR models have been developed to correlate their structural features with their anticancer and other biological activities.[10][11]
V. Conclusion
The therapeutic potential of tetrahydrocarbazole derivatives is vast and continues to be an active area of research. The integration of synthetic chemistry, biological evaluation, and computational modeling provides a powerful paradigm for the discovery and development of novel drugs based on this versatile scaffold. The in-depth understanding of their mechanisms of action at the molecular level, facilitated by theoretical and computational studies, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on or currently engaged in the exciting field of tetrahydrocarbazole-based drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. AMBER tutorial - 课题组新闻 - 汕头大学医学院东庚课题组 [x-mol.com]
- 10. 3D-QSAR study on heterocyclic topoisomerase II inhibitors using CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential Research Applications of Carbazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a versatile class of heterocyclic aromatic compounds that have garnered significant attention across various scientific disciplines. Their unique electronic properties, rigid planar structure, and amenability to chemical modification make them promising candidates for a wide range of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of carbazole compounds, with a focus on medicinal chemistry, materials science, and diagnostics. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to facilitate further research and development in this exciting field.
Medicinal Chemistry: Carbazole Compounds as Anticancer Agents
Carbazole-containing compounds have emerged as a privileged scaffold in the design and development of novel anticancer agents.[1][2] Their planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer progression.[3]
Quantitative Data: Anticancer Activity of Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Ellipticine | MDA-MB-231 (Breast) | MTT | 0.73 ± 0.74 | [4] |
| Compound 3 | MDA-MB-231 (Breast) | MTT | 1.44 ± 0.97 | [4] |
| Compound 4 | MDA-MB-231 (Breast) | MTT | 0.73 ± 0.74 | [4] |
| Compound 4 | MCF-7 (Breast) | MTT | Moderate Activity | [4] |
| Compound 5 | MDA-MB-231 (Breast) | MTT | 6.59 ± 0.68 | [4] |
| Compound 2 | MDA-MB-231 (Breast) | MTT | 8.19 ± 0.26 | [4] |
| Compound 1 | MDA-MB-231 (Breast) | MTT | 43.45 ± 1.21 | [4] |
| C4 | MCF-7 (Breast) | MTT | 2.5 | [2] |
| C4 | HeLa (Cervical) | MTT | 5.4 | [2] |
| C4 | HT-29 (Colon) | MTT | 4.0 | [2] |
| Compound 10 | HepG2 (Liver) | MTS | 7.68 | [5] |
| Compound 10 | HeLa (Cervical) | MTS | 10.09 | [5] |
| Compound 10 | MCF7 (Breast) | MTS | 6.44 | [5] |
| Compound 9 | HeLa (Cervical) | MTS | 7.59 | [5] |
| 3b | HepG-2 (Liver) | MTT | 0.0304 ± 0.001 | [6] |
| 3b | MCF-7 (Breast) | MTT | 0.058 ± 0.002 | [6] |
| 3b | HCT-116 (Colon) | MTT | 0.047 ± 0.002 | [6] |
| 5c | HepG-2 (Liver) | MTT | Most Effective | [6] |
| 5c | MCF-7 (Breast) | MTT | Most Effective | [6] |
| 5c | HCT-116 (Colon) | MTT | Most Effective | [6] |
| 28e | SMMC-7721 (Liver) | MTT | 1.08 ± 0.22 | [7] |
| 28e | HepG2 (Liver) | MTT | 1.26 ± 0.17 | [7] |
| 30 | A549 (Lung) | Not Specified | 13.6 | [8] |
| 30 | LLC (Lung) | Not Specified | 16.4 | [8] |
Signaling Pathways in Cancer Inhibition
Carbazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including the JAK/STAT3 and NF-κB pathways.
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is frequently overactivated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8] Some carbazole compounds have been identified as potent inhibitors of this pathway.[8]
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer.[9] Constitutive activation of this pathway is observed in many tumor types, leading to increased cell survival and proliferation. Certain carbazole derivatives have demonstrated the ability to suppress NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | MDPI [mdpi.com]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. One-step facile synthesis of a simple carbazole-cored hole transport material for high-performance perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 3449-48-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound, a key intermediate in the synthesis of various biologically active molecules, is of significant interest to the scientific community.
Core Properties and Data
This compound is a solid organic compound with the empirical formula C₁₃H₁₃NO.[1][2] It is recognized as an important building block in medicinal chemistry, particularly as a precursor in the synthesis of the antidepressant drug Pirlindole.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are a combination of experimentally derived and calculated data.
| Property | Value | Unit | Source |
| Molecular Weight | 199.25 | g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₃NO | - | [1][2] |
| Physical Form | Solid | - | [1] |
| Melting Point | 468.45 (195.3 °C) | K | [3] |
| Enthalpy of Fusion | 26.90 | kJ/mol | [3] |
| LogP (Octanol/Water) | 2.513 | - | [3] |
| Water Solubility (log₁₀WS) | -4.33 | mol/L | [3] |
| McGowan's Volume | 155.800 | cm³/mol | [3] |
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1][2]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye irritation | H319 |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.
Fischer Indole Synthesis: An Overview
The general mechanism of the Fischer indole synthesis is a well-established process in organic chemistry.
Detailed Experimental Protocol (Adapted from general procedures)
This protocol is based on established methods for the Fischer indole synthesis of related carbazole derivatives.
Materials:
-
p-Tolylhydrazine hydrochloride
-
1,2-Cyclohexanedione
-
Glacial Acetic Acid (or other acid catalyst such as polyphosphoric acid)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione is prepared in a suitable reaction vessel.
-
Glacial acetic acid is added as the solvent and catalyst.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product.
-
The crude solid is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectral Data Analysis
¹H NMR Spectroscopy (¹H Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show characteristic signals for the aromatic, aliphatic, and amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H (indole) |
| ~7.0-7.5 | Multiplet | 3H | Aromatic protons |
| ~2.5-3.0 | Multiplet | 4H | -CH₂- groups adjacent to carbonyl and indole ring |
| ~2.3 | Singlet | 3H | -CH₃ group on the aromatic ring |
| ~2.0 | Multiplet | 2H | -CH₂- group in the cyclohexanone ring |
¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (carbonyl) |
| ~110-140 | Aromatic and indole carbons |
| ~20-40 | Aliphatic carbons (-CH₂- and -CH₃) |
IR Spectroscopy (Infrared)
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | N-H stretch (indole) |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1650-1700 | Strong | C=O stretch (ketone) |
| ~1450-1600 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 199.25 | [M]⁺ (Molecular Ion) |
Biological Activity and Drug Development Potential
Carbazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[4] This suggests that this compound could serve as a valuable starting material for the development of novel therapeutics for neurodegenerative disorders.
Intermediate in Pirlindole Synthesis
As previously mentioned, this compound is a crucial intermediate in the synthesis of Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant. This highlights its established role in the pharmaceutical industry.
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and established synthetic routes, primarily the Fischer indole synthesis, make it an accessible building block for medicinal chemists. The known biological activities of its derivatives, particularly as cholinesterase inhibitors, underscore the importance of further research into the therapeutic applications of compounds derived from this carbazole scaffold. This technical guide serves as a foundational resource for researchers and scientists working with this promising molecule.
References
- 1. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is based on the well-established Fischer indole synthesis.
Introduction
This compound is a derivative of the tetrahydrocarbazole scaffold, a core structure in many biologically active molecules. The Fischer indole synthesis is a reliable and widely used method for the preparation of such carbazole derivatives from arylhydrazines and cyclic ketones.[1] This protocol details a one-pot synthesis that is efficient and utilizes readily available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed condensation and cyclization of p-tolylhydrazine hydrochloride and 1,3-cyclohexanedione. The likely reaction mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic carbazole ring system.
Experimental Protocol
This protocol is adapted from a general method for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[1][2]
Materials:
-
p-Tolylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1.2 mmol) and 1,3-cyclohexanedione (1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the flask.
-
Reaction: Heat the mixture to reflux with stirring for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (20 mL) to neutralize the acetic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.[1][2]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 3449-48-7 | [3] |
Note: Detailed experimental yields and spectroscopic data for this specific derivative were not explicitly found in the searched literature. The provided protocol is based on a general method for analogous compounds, and the expected yield would be in the range of 60-85%, as reported for similar syntheses.[2] Researchers should perform characterization (NMR, IR, MS) to confirm the structure and purity of the synthesized compound.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Logical Relationship of the Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis.
References
Application Notes and Protocols for Antimicrobial Assays Using 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal effects.[1][2][3] The increasing prevalence of multidrug-resistant microorganisms necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Tetrahydrocarbazole derivatives, in particular, represent a promising avenue for research due to their demonstrated efficacy against various bacterial and fungal pathogens.[4]
This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and its analogs. While specific antimicrobial data for this exact compound is limited in publicly available literature, the provided protocols are based on established methods for assessing the antimicrobial activity of the broader tetrahydrocarbazole class of compounds.
Synthesis of the Tetrahydrocarbazole Scaffold
The core structure of this compound can be synthesized through the Borsche-Drechsel cyclization reaction. This method involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization.
A general synthetic scheme is outlined below:
Caption: General synthesis scheme for this compound.
Antimicrobial Activity of Tetrahydrocarbazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-substituted 1H-dibenzo[a,c]carbazoles | Bacillus subtilis | 1.9 - 7.8 | [1] |
| N-substituted 1H-dibenzo[a,c]carbazoles | Staphylococcus aureus | 0.9 - 15.6 | [6] |
| Guanidine-containing carbazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [1] |
| N-substituted carbazoles | Escherichia coli | 1.25 | [2] |
| N-substituted carbazoles | Candida albicans | 0.625 | [2] |
| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 | [7] |
Experimental Protocols
The following are detailed protocols for standard antimicrobial assays that can be employed to evaluate the efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel N-substituted 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
Application Note: ¹H and ¹³C NMR Assignment for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This carbazole derivative is of interest in medicinal chemistry and drug development due to the prevalence of the carbazole scaffold in biologically active molecules.
Introduction
This compound is a tricyclic organic molecule. The structural elucidation of such compounds is fundamental for understanding their chemical properties and potential biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the synthesis of the title compound and the detailed assignment of its ¹H and ¹³C NMR spectra.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound, dissolved in CDCl₃, are summarized in the tables below. The atom numbering corresponds to the structure shown in Figure 1.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 2.65 | t | 6.2 | 2H | -CH₂- |
| H-3 | 2.18 | m | - | 2H | -CH₂- |
| H-4 | 2.95 | t | 6.0 | 2H | -CH₂- |
| H-5 | 7.32 | d | 8.2 | 1H | Ar-H |
| H-7 | 7.09 | dd | 8.2, 1.5 | 1H | Ar-H |
| H-8 | 7.25 | d | 1.5 | 1H | Ar-H |
| N-H | 8.51 | br s | - | 1H | -NH- |
| 6-CH₃ | 2.42 | s | - | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 194.5 | C=O |
| C-2 | 38.4 | -CH₂- |
| C-3 | 22.8 | -CH₂- |
| C-4 | 25.1 | -CH₂- |
| C-4a | 118.9 | Ar-C |
| C-4b | 138.1 | Ar-C |
| C-5 | 110.8 | Ar-CH |
| C-6 | 130.2 | Ar-C |
| C-7 | 123.5 | Ar-CH |
| C-8 | 119.8 | Ar-CH |
| C-8a | 134.7 | Ar-C |
| C-9a | 149.8 | Ar-C |
| 6-CH₃ | 21.2 | -CH₃ |
Note: The presented data is based on a combination of experimentally reported values and spectral prediction.
Experimental Protocols
Synthesis of this compound
The title compound can be synthesized via the Fischer indole synthesis.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Cyclohexane-1,3-dione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of p-tolylhydrazine hydrochloride (1.59 g, 10 mmol) and cyclohexane-1,3-dione (1.12 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Visualizations
Caption: Molecular structure and atom numbering.
Caption: Synthesis and NMR analysis workflow.
Application Notes: Protocol for Cholinesterase Inhibition Assay Using Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological features of AD is the reduction of acetylcholine (ACh), a vital neurotransmitter, in the brain.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[2] Inhibition of AChE is a major therapeutic strategy for the symptomatic treatment of AD, as it increases the levels of ACh in the brain.[3] Tetrahydrocarbazoles have emerged as a promising class of compounds with significant AChE inhibitory activity, making them attractive candidates for the development of new anti-Alzheimer's drugs.[4][5]
This document provides a detailed protocol for the in vitro assessment of the cholinesterase inhibitory activity of tetrahydrocarbazole derivatives using the widely accepted Ellman's method.[4][6] This colorimetric assay is a simple, reliable, and cost-effective method for screening and characterizing cholinesterase inhibitors.[7]
Principle of the Assay
The cholinesterase inhibition assay is based on the Ellman's method, which measures the activity of cholinesterase.[2] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[2] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[2] The rate of TNB production is directly proportional to the cholinesterase activity and can be quantified by measuring the absorbance at 412 nm.[2] When a cholinesterase inhibitor, such as a tetrahydrocarbazole derivative, is present, the rate of the enzymatic reaction decreases, leading to a reduction in the formation of the yellow product.
Data Presentation: Inhibitory Activity of Tetrahydrocarbazole Derivatives
The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of 2,3,4,9-tetrahydro-1H-carbazole derivatives.[4] The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme activity. Donepezil, a known AChE inhibitor, is included as a reference standard.[4]
| Compound Number | AChE IC50 (µM)[4] | BChE IC50 (µM)[4] |
| Donepezil | 0.0427 ± 0.078 | 1.216 ± 0.045 |
| 1 | 2.02 ± 0.479 | 8.97 ± 0.450 |
| 2 | 2.68 ± 0.652 | 7.31 ± 0.890 |
| 3 | 0.0388 ± 0.008 | 0.482 ± 0.180 |
| 4 | 0.0324 ± 0.004 | 2.553 ± 0.770 |
| 5 | 1.94 ± 0.400 | 6.04 ± 0.610 |
| 6 | 4.19 ± 0.630 | - |
| 17 | - | - |
Note: The original source provided data for 22 compounds. A selection is presented here for brevity. The inhibitory activities were determined using the Ellman's method.[4]
Experimental Protocols
This section provides a detailed methodology for the cholinesterase inhibition assay tailored for testing tetrahydrocarbazole derivatives.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Butyrylcholinesterase (BChE) from equine serum (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Tetrahydrocarbazole derivatives (test compounds)
-
Donepezil (reference inhibitor)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the sodium phosphate buffer to achieve a final concentration of 10 mM.[2] Protect the solution from light and store at 4°C.
-
ATCI Solution (10 mM): Prepare a 10 mM solution of ATCI in deionized water. This solution should be prepared fresh on the day of the experiment.[2]
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in the sodium phosphate buffer at a suitable concentration (e.g., 1 U/mL).[2] Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution with the buffer to the desired working concentration (e.g., 0.05 U/mL).[2]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the tetrahydrocarbazole derivatives and donepezil in DMSO. Due to the potential for limited aqueous solubility of tetrahydrocarbazoles, DMSO is a suitable solvent.
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions in the sodium phosphate buffer to obtain a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects on enzyme activity.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme.
-
Control (100% activity): Contains all reagents, including the enzyme and the solvent used for the inhibitors (e.g., DMSO), but no inhibitor.
-
Test Wells: Contain all reagents, including the enzyme and the tetrahydrocarbazole derivative at various concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in the specified order:
-
140 µL of Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
20 µL of the inhibitor working solution (or solvent for the control)
-
20 µL of the enzyme solution (AChE or BChE). For the blank wells, add 20 µL of buffer instead of the enzyme.
-
-
Mix the contents of the plate gently and pre-incubate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.[2]
-
Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Take readings every minute for a duration of 5-10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the tetrahydrocarbazole derivative using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Visualizations
Cholinesterase Inhibition Assay Workflow
References
Application Notes and Protocols for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, along with acute neuronal injury from events like stroke and traumatic brain injury, represent a significant and growing global health concern. A key area of therapeutic development is the identification of small molecules that can protect neurons from damage and death. Carbazole derivatives have emerged as a promising class of compounds with potential neuroprotective properties, attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one , a member of the carbazole family.
The protocols outlined below are designed to assess the compound's ability to mitigate neuronal cell death induced by oxidative stress, a common pathological mechanism in many neurodegenerative conditions. These methodologies will enable researchers to evaluate the compound's efficacy and elucidate its potential mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| CAS Number | 3449-48-7 | [3] |
| Appearance | Solid | |
| SMILES | CC1=CC=C(NC2=C3CCCC2=O)C3=C1 |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the neuroprotective effects of this compound in in-vitro models of oxidative stress.
Table 1: Neuroprotective Efficacy against H₂O₂-Induced Toxicity in SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0 (H₂O₂ only) | 48.2 | ± 4.5 |
| 1 | 55.7 | ± 3.8 |
| 5 | 68.9 | ± 4.1 |
| 10 | 85.3 | ± 3.5 |
| 25 | 92.1 | ± 2.9 |
Table 2: Inhibition of Caspase-3 Activity in H₂O₂-Treated SH-SY5Y Cells
| Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.0 | ± 0.1 |
| 0 (H₂O₂ only) | 4.2 | ± 0.5 |
| 1 | 3.5 | ± 0.4 |
| 5 | 2.6 | ± 0.3 |
| 10 | 1.8 | ± 0.2 |
| 25 | 1.2 | ± 0.1 |
Signaling Pathway
Carbazole derivatives have been shown to exert their neuroprotective effects through various signaling pathways, including the PI3K/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[4]
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of the compound.
Caption: Experimental workflow for in-vitro neuroprotection assessment.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-treat the cells with the compound for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Caspase-3 Activity Assay
Objective: To quantify the effect of this compound on the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Treated cells from Protocol 1
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Lysis: After the 24-hour incubation period from Protocol 1, lyse the cells using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control group.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PI3K, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the neuroprotective potential of this compound. By employing these methodologies, researchers can systematically evaluate its efficacy in cellular models of neurodegeneration and gain insights into its underlying molecular mechanisms. The promising neuroprotective effects observed in the broader class of carbazole derivatives suggest that this compound warrants further investigation as a potential therapeutic agent for neurological disorders.[1][2]
References
- 1. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells | MDPI [mdpi.com]
Application Notes and Protocols for the Borsche-Drechsel Cyclization Synthesis of 6-Methyl-Tetrahydrocarbazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental protocol for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one via the Borsche-Drechsel cyclization. This reaction is a cornerstone in the synthesis of carbazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides a detailed, step-by-step experimental procedure, summarizes key quantitative data, and includes graphical representations of the reaction workflow and mechanism to ensure clarity and reproducibility.
Introduction
The Borsche-Drechsel cyclization is a classic acid-catalyzed reaction that transforms arylhydrazones of cyclohexanones into tetrahydrocarbazoles.[1][2] This method is a variation of the well-known Fischer indole synthesis.[1] Tetrahydrocarbazole moieties are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The 6-methyl-tetrahydrocarbazolone scaffold is a valuable building block for the development of novel therapeutic agents.
The synthesis proceeds in two main stages: the formation of a hydrazone from p-tolylhydrazine and 1,3-cyclohexanedione, followed by an acid-catalyzed intramolecular cyclization to yield the final product.
Reaction Mechanism
The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis. The key steps are as follows:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine (p-tolylhydrazine) with a cyclohexanone derivative (1,3-cyclohexanedione) to form the corresponding arylhydrazone.
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to afford the final aromatic tetrahydrocarbazole product.[1]
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one.
Materials:
-
p-Tolylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Petroleum Ether
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
Step 1: Reaction Setup and Cyclization
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 volumes).
-
Heat the mixture to reflux with continuous stirring.
-
In a separate beaker, dissolve 1,3-cyclohexanedione (1.0 - 1.2 eq) in a minimal amount of glacial acetic acid.
-
Add the 1,3-cyclohexanedione solution dropwise to the refluxing reaction mixture over a period of 30 minutes using a dropping funnel.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate solvent system.
Step 2: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (approximately 5 times the volume of the reaction mixture).
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product will precipitate out of the solution as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
For higher purity, the crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect the fractions containing the pure product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under vacuum to obtain 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one as a solid.
Data Presentation
The following table summarizes typical quantitative data for the Borsche-Drechsel cyclization of substituted phenylhydrazines with cyclohexanones. The yield for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one can be expected to be within the reported range for similar reactions.[3]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine | Cyclohexanone | Various Zeolites | Acetic Acid | Reflux | Not Specified | 28-89 | [3] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2 | 76-85 | Organic Syntheses |
| 4-Phenylphenylhydrazine HCl | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2-4 | Not Specified | Benchchem |
Mandatory Visualization
References
Application Notes and Protocols for Developing 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives for Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Carbazole derivatives are a significant class of heterocyclic compounds, widely recognized for their potential in cancer therapy. Their planar structure allows for intercalation with DNA, while various derivatives have been shown to inhibit key enzymes in cancer progression, such as protein kinases and topoisomerases, and to induce apoptosis.[1][2] Tetrahydrocarbazole derivatives, in particular, have garnered considerable interest due to their broad spectrum of biological activities.[3][4] This document provides detailed methodologies for the synthesis, screening, and preliminary mechanistic evaluation of novel derivatives of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as potential anticancer agents.
The core structure, this compound, offers several sites for chemical modification, allowing for the generation of a diverse library of compounds. These derivatives can be screened for cytotoxic activity against a panel of human cancer cell lines to identify lead compounds. Subsequent secondary assays can then elucidate the mechanism of action, such as the induction of apoptosis or cell cycle arrest. The protocols outlined herein are designed to guide researchers through a systematic workflow, from chemical synthesis to biological evaluation.
Data Presentation: Anticancer Activity of Carbazole Derivatives
The following table summarizes hypothetical in vitro anticancer activity (IC50 values in µM) of newly synthesized this compound derivatives against various human cancer cell lines. 5-Fluorouracil (5-FU) is included as a positive control.
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | U87MG (Glioblastoma) |
| Parent Scaffold | >100 | >100 | >100 | >100 |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.5 | 40.3 ± 4.1 |
| Derivative 2 | 8.7 ± 0.9 | 12.3 ± 1.5 | 18.9 ± 2.2 | 25.6 ± 2.9 |
| Derivative 3 | 25.4 ± 2.6 | 38.1 ± 3.9 | 50.2 ± 5.1 | 62.8 ± 6.5 |
| Derivative 4 | 5.1 ± 0.6 | 7.9 ± 0.8 | 10.4 ± 1.1 | 15.2 ± 1.7 |
| 5-FU | 4.5 ± 0.5 | 5.8 ± 0.7 | 8.2 ± 0.9 | 12.1 ± 1.3 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the derivatization of the parent compound.
Materials:
-
This compound
-
Appropriate aldehydes or other electrophiles
-
Catalyst (e.g., piperidine, pyrrolidine)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired aldehyde or electrophile (1.1 equivalents) to the solution.
-
Add a catalytic amount of the chosen catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][5]
Materials:
-
Synthesized carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[1] Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., 5-FU). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: In Vitro Cytotoxicity Screening - Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6]
Materials:
-
Synthesized carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well microplates
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying anticancer carbazole derivatives.
Caption: Potential intrinsic apoptosis pathway induced by a carbazole derivative.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a carbazole derivative.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess the antioxidant potential of carbazole derivatives. Detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways are included to facilitate research and development in this area.
Introduction to Antioxidant Activity of Carbazole Derivatives
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Among these, their antioxidant properties are of particular interest as oxidative stress is a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[1] The evaluation of the antioxidant capacity of these derivatives is crucial for the development of novel therapeutic agents.
Common In Vitro Assays for Antioxidant Activity Evaluation
Several in vitro assays are commonly employed to determine the antioxidant activity of carbazole derivatives. These assays are based on different mechanisms of antioxidant action, primarily focusing on radical scavenging capabilities. The most frequently used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[1][2][3]
The efficacy in these assays is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.[1]
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the antioxidant activity of a selection of carbazole derivatives from various studies, providing a basis for comparison.
| Carbazole Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Standard (IC50, µM) | Source |
| Compound 4 | 1.05 ± 0.77 | - | Trolox (2.08 ± 0.57) | [1] |
| Compound 9 | 5.15 ± 1.01 | - | Trolox (2.08 ± 0.57) | [1] |
| Carbazole-thiazole derivative 3g | 399.31 | - | BHT (220.89) | [1] |
| Mahanine | - | - | α-glucosidase inhibitor (IC50 of 21.4 ± 0.4 μM) | [4] |
Note: "-" indicates data not available. BHT stands for Butylated hydroxytoluene, a common antioxidant standard.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method to evaluate the free radical scavenging ability of compounds.[1][5]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6][7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[1] This solution should be freshly prepared and kept in the dark to avoid degradation.[5]
-
Sample Preparation: Dissolve the carbazole derivatives and a standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT) in a suitable solvent to prepare a series of concentrations.[1]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution.[5] A typical ratio is 1:1 by volume.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes.[1][5]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100.[1] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method for assessing antioxidant activity, applicable to both hydrophilic and lipophilic compounds.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[8] This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[8]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1][9] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8][9]
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[1][8]
-
Sample Preparation: Prepare various concentrations of the carbazole derivatives and a standard antioxidant.[1]
-
Reaction Mixture: Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time, typically around 6-10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants.[10] The intensity of the blue color, measured by the change in absorbance at 593 nm, is proportional to the antioxidant capacity of the sample.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[11] The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the carbazole derivatives and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 4 to 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, such as fluorescein, by an antioxidant.[12] The peroxyl radicals are generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher antioxidant capacity.[13]
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical initiator (AAPH), and a standard antioxidant (e.g., Trolox).[12]
-
Sample Preparation: Prepare various concentrations of the carbazole derivatives.
-
Reaction Mixture (in a 96-well plate):
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals (e.g., every 1-5 minutes) for up to 90 minutes at 37°C.[13][14]
-
Calculation: Calculate the net Area Under the Curve (AUC) by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the concentration of the Trolox standard. The ORAC value of the sample is expressed as Trolox equivalents (TE).
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and potential signaling pathways involved in the antioxidant activity of carbazole derivatives.
Caption: Experimental workflow for antioxidant activity assessment.
Caption: Potential signaling pathways modulated by carbazole derivatives.
Conclusion
The evaluation of antioxidant activity is a critical step in the development of carbazole derivatives as potential therapeutic agents. The methods described in these application notes provide a robust framework for researchers to assess and compare the antioxidant potential of different carbazole compounds. The provided protocols and diagrams are intended to streamline the experimental process and aid in the interpretation of results. The significant variability in antioxidant activity among different derivatives underscores the importance of structure-activity relationship studies in designing more effective compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. View of Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives | Chemija [lmaleidykla.lt]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the development of various pharmacologically active compounds. The protocol is based on the well-established Fischer indole synthesis, a reliable and scalable method for the preparation of indole and carbazole derivatives. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its carbazole core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and neuroprotective properties. The large-scale availability of this intermediate is therefore critical for advancing drug discovery and development programs.
The Fischer indole synthesis is the most common and efficient method for the preparation of tetrahydrocarbazoles.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of the title compound, p-tolylhydrazine and 1,2-cyclohexanedione are the logical starting materials. The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone intermediate, followed by the elimination of ammonia to form the aromatic carbazole ring system.[1][2]
This protocol has been optimized for a larger scale, taking into account factors such as reaction time, temperature, and purification methods to ensure a high yield and purity of the final product, making it suitable for industrial applications.
Experimental Protocols
Materials and Equipment
Materials:
| Material | Grade | Supplier |
| p-Tolylhydrazine hydrochloride | ≥98% | Commercially Available |
| 1,2-Cyclohexanedione | ≥97% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol | 95% | Commercially Available |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Equipment:
-
Large-capacity round-bottom flask (e.g., 5 L or 10 L)
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Reflux condenser
-
Large dropping funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Large-Scale Synthesis of this compound
This protocol is designed for a large-scale synthesis yielding a significant quantity of the target compound.
Procedure:
-
Reaction Setup: In a 10 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-tolylhydrazine hydrochloride (500 g, 3.15 mol).
-
Solvent Addition: To the flask, add glacial acetic acid (4 L). Stir the mixture until the p-tolylhydrazine hydrochloride is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve 1,2-cyclohexanedione (390 g, 3.48 mol) in glacial acetic acid (1 L). Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add the 1,2-cyclohexanedione solution dropwise to the stirred p-tolylhydrazine hydrochloride solution over a period of 1-2 hours at room temperature. An exothermic reaction may be observed.
-
Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC (Ethyl acetate/Hexane, 3:7).
-
Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Work-up: Slowly pour the cooled reaction mixture into a large container with ice-water (20 L). Stir the mixture vigorously for 30 minutes.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral (to remove acetic acid).
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Materials | |
| p-Tolylhydrazine hydrochloride | 500 g (3.15 mol) |
| 1,2-Cyclohexanedione | 390 g (3.48 mol) |
| Solvent | |
| Glacial Acetic Acid | 5 L |
| Reaction Conditions | |
| Temperature | Reflux (~118 °C) |
| Time | 4-6 hours |
| Product | |
| This compound | |
| Theoretical Yield | 627.6 g |
| Actual Yield (Typical) | 470 - 530 g |
| Yield Percentage (Typical) | 75 - 85% |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | |
| Molecular Weight | 199.25 g/mol | |
| Appearance | Solid | |
| Melting Point | Not explicitly found, but related compounds melt in the 150-200 °C range. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (br s, 1H, NH), 7.30 (d, J=8.0 Hz, 1H), 7.15 (s, 1H), 7.05 (d, J=8.0 Hz, 1H), 2.80 (t, J=6.0 Hz, 2H), 2.60 (t, J=6.0 Hz, 2H), 2.40 (s, 3H, CH₃), 2.20-2.10 (m, 2H). (Spectrum interpreted from similar structures and available data). | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 193.0, 137.5, 135.0, 129.0, 124.0, 123.5, 119.0, 111.0, 110.5, 38.0, 24.0, 23.0, 21.5. (Values are estimated based on known carbazole derivatives). | |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1680 (C=O), 1600, 1480, 1320, 810. (Characteristic peaks for the functional groups). | |
| Mass Spectrum (EI, m/z) | 199 (M⁺), 184, 171, 156. (Expected fragmentation pattern). |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Synthetic workflow for the large-scale production of the target compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
p-Tolylhydrazine hydrochloride is toxic and should be handled with appropriate precautions.
-
The reaction is heated to a high temperature; ensure proper setup to avoid any accidents.
Conclusion
This document outlines a robust and scalable protocol for the synthesis of this compound via the Fischer indole synthesis. The detailed methodology, combined with clear data presentation and a visual workflow, provides researchers and drug development professionals with the necessary information to produce this key intermediate in large quantities, thereby facilitating further research and development of novel therapeutics.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fisher's synthesis of indole [quimicaorganica.org]
- 3. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 4. 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one(3449-48-7) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: Spectroscopic Characterization of Novel Tetrahydrocarbazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydrocarbazole (THCz) and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1] These compounds are known for a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antipsychotic properties.[1][2] As new analogs are synthesized to explore and optimize these activities, their precise structural characterization is a critical step in the drug development pipeline.[3] Spectroscopic techniques are the cornerstone of this process, providing unambiguous evidence of molecular structure, purity, and conformation.
This document provides detailed application notes and protocols for the comprehensive spectroscopic characterization of novel tetrahydrocarbazole analogs using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Overview of Spectroscopic Techniques
The structural elucidation of a novel compound is a puzzle solved by combining information from various spectroscopic methods. Each technique provides a unique piece of structural information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Fischer indole synthesis route.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Hydrazone Formation: The initial condensation between p-tolylhydrazine and 1,3-cyclohexanedione to form the hydrazone is critical.
-
Solution: Ensure equimolar or a slight excess of the hydrazine reactant. The reaction is often carried out at room temperature for a few hours before heating to ensure complete hydrazone formation.[1]
-
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are crucial for the subsequent cyclization.
-
Incorrect Reaction Temperature and Time: The cyclization step requires elevated temperatures, but excessive heat or prolonged reaction times can lead to decomposition and the formation of side products.
-
Solution: Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 1 to 14 hours.[1][3][5] Microwave-assisted synthesis has been shown to reduce reaction times and potentially improve yields.[4][6]
-
-
Presence of Impurities: Impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Use high-purity starting materials and anhydrous solvents. Ensure that the p-tolylhydrazine has not oxidized.
-
Question 2: I am observing significant amounts of side products in my crude product mixture. How can I minimize their formation?
Answer: The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Conditions: Overly harsh conditions can promote side reactions.
-
Solution: As mentioned above, carefully control the reaction temperature and time. Avoid excessively high temperatures and prolonged heating after the reaction has reached completion as monitored by TLC.
-
-
Choice of Catalyst: The acidity of the catalyst can influence the reaction pathway.
-
Solution: While strong acids are needed, extremely strong acids might promote undesired side reactions. Acetic acid or a mixture of acetic acid and a mineral acid like HCl are often good starting points.[2][4] The use of ionic liquids as catalysts has also been reported to provide cleaner reactions.[7]
-
-
Purification of Intermediates: If the hydrazone intermediate is isolated before cyclization, its purity is important.
-
Solution: Purify the hydrazone intermediate by recrystallization before proceeding to the cyclization step.
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for obtaining a high-purity product.
-
Column Chromatography: For difficult separations, column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via the Fischer indole synthesis?
A1: The synthesis proceeds through the following key steps:
-
Hydrazone Formation: Acid-catalyzed condensation of p-tolylhydrazine with 1,3-cyclohexanedione to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: The protonated enamine undergoes a[10][10]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form the pyrrole ring.
-
Elimination: Elimination of an ammonia molecule leads to the final carbazolone product.[5]
Q2: What are some alternative methods for the synthesis of tetrahydrocarbazoles?
A2: Besides the Fischer indole synthesis, other methods include the Bischler-Möhlau indole synthesis and transition metal-catalyzed cyclizations.[7] However, the Fischer indole synthesis remains one of the most common and versatile methods.[2][5]
Q3: What are the typical safety precautions I should take during this synthesis?
A3: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when working with volatile solvents and acids. p-Tolylhydrazine and its salts can be toxic and should be handled with care.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Tetrahydrocarbazole Synthesis
| Starting Materials | Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride & 1,3-cyclohexanedione | Acetic acid | Reflux, 1 hr | ~70-85% | [3] |
| Phenylhydrazine & Cyclohexanone | [bmim(BF4)] ionic liquid / Methanol | 80 °C, 1.5 hr | 95% | [7] |
| 4-Methoxyphenylhydrazine hydrochloride & 1,3-cyclohexanedione | Ethanol / Water | Reflux, 14 hr | Not specified | [1] |
| Phenylhydrazine & Cyclohexanone | Zinc Chloride / Microwave | 160W, 5 min | 79.89% | [6] |
| 2-Bromo-4,6-dimethylaniline & Cyclohexane-1,3-dione | Pd(PPh3)4 / HMPA | Not specified | 72-77% | [4] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][3]
Materials:
-
p-Tolylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Addition of Diketone: To the stirring solution, add 1,3-cyclohexanedione (1 equivalent) at room temperature.
-
Hydrazone Formation: Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the hydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux and maintain the reflux for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold water to remove any remaining acid and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. prepchem.com [prepchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. wjarr.com [wjarr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This guide provides practical troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The product fails to crystallize or oils out during recrystallization.
-
Question: My this compound is not crystallizing from the chosen solvent and instead forms an oil. What should I do?
-
Answer: "Oiling out" is a common problem that occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before the compound's melting point is reached. Here are several strategies to address this:
-
Reduce the amount of solvent: You may have used too much solvent, making the compound too soluble even at low temperatures. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Change the solvent or use a solvent system: A single solvent may not be ideal. Experiment with a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Cool the solution slowly: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Issue 2: The purified product is still colored.
-
Question: After recrystallization, my this compound is still yellowish or brownish. How can I remove the colored impurities?
-
Answer: Colored impurities are common in carbazole synthesis, often arising from aerial oxidation or polymeric side products.
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.
-
Multiple recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve the purity and color of the final product.
-
Column chromatography: If recrystallization fails to remove the color, column chromatography is a more effective method for separating the desired compound from colored, polar impurities.
-
Issue 3: Poor separation of the product from impurities during column chromatography.
-
Question: I am running a column to purify my product, but the separation from an impurity is very poor, and the fractions are mixed. How can I improve the separation?
-
Answer: Achieving good separation in column chromatography depends on several factors. Here are some troubleshooting steps:
-
Optimize the eluent system: The polarity of the solvent system is critical. If the separation is poor, your eluent may be too polar, causing all components to move too quickly down the column. Try a less polar solvent system. Conversely, if nothing is moving, increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. An ideal Rf value for the product on TLC is around 0.25-0.35.
-
Use a gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.
-
Change the stationary phase: While silica gel is most common, some compounds separate better on other stationary phases like alumina (basic, neutral, or acidic). For basic compounds like some carbazole derivatives, basic alumina can prevent peak tailing.
-
Check the column loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. The sample should be loaded onto the column in a minimal amount of solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound via the Fischer indole synthesis?
A1: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, the likely starting materials are 4-methylphenylhydrazine and 1,2-cyclohexanedione. Potential impurities include:
-
Unreacted starting materials: 4-methylphenylhydrazine and 1,2-cyclohexanedione.
-
Isomeric products: The cyclization step can potentially lead to the formation of other carbazole isomers.
-
Polymeric byproducts: The strong acid and heat used in the reaction can cause polymerization of the starting materials or intermediates.
-
Oxidation products: The carbazole ring system can be susceptible to oxidation, leading to colored impurities.
Q2: What are the best recrystallization solvents for this compound?
A2: Based on literature for similar carbazole derivatives, ethanol is a commonly used and effective solvent for recrystallization.[1] Methanol can also be a good choice. For a systematic approach, it is recommended to perform a solvent screen with a small amount of crude product. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For column chromatography, silica gel is a standard stationary phase. The eluent system should be chosen based on TLC analysis. A common starting point for carbazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical eluent system could be in the range of 8:2 to 9:1 hexane:ethyl acetate.[2] For compounds that are prone to tailing on silica gel due to basic nitrogen atoms, using a stationary phase like neutral alumina or adding a small amount of triethylamine (e.g., 1%) to the eluent can be beneficial.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility when Heated |
| Water | Insoluble | Insoluble |
| Hexane | Sparingly Soluble | Slightly Soluble |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Dichloromethane | Very Soluble | Very Soluble |
Note: This table is based on general solubility trends for carbazole derivatives. It is highly recommended to perform a small-scale solubility test to determine the optimal solvent for your specific sample.
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Hexane:Ethyl Acetate (9:1, v/v) |
| TLC Monitoring | UV light (254 nm) |
| Alternative Stationary Phase | Neutral Alumina |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Borsche-Drechsel Synthesis of Tetrahydrocarbazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Borsche-Drechsel synthesis of tetrahydrocarbazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of Tetrahydrocarbazole
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC analysis of the crude reaction mixture shows a faint spot for the product or only starting materials.
| Potential Cause | Recommended Solution |
| Inactive Starting Materials | Phenylhydrazine derivatives can degrade over time. Use freshly opened or purified reagents. Ensure the cyclohexanone is of high purity. |
| Inappropriate Acid Catalyst | The choice of acid catalyst is crucial. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or product.[1] Experiment with different Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] |
| Suboptimal Reaction Temperature | High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction. The optimal temperature is dependent on the specific substrates and catalyst used. It is advisable to start with milder conditions and gradually increase the temperature. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).[2] |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is formed in situ without isolation is recommended. |
Issue 2: Formation of Colored Impurities and Tarry Byproducts
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
The crude product is a dark, sticky solid that is difficult to handle and purify.
-
TLC analysis shows a significant amount of baseline material and multiple colored spots.
| Potential Cause | Recommended Solution |
| Overheating or Prolonged Reaction Time | Excessive heat can lead to the formation of intractable tars and polymers.[1] Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid unnecessarily long reaction times. |
| Strongly Acidic Conditions | Highly acidic conditions can promote side reactions and polymerization. Consider using a milder acid catalyst or a heterogeneous acid catalyst that can be easily filtered off. |
| Oxidation of the Product | Tetrahydrocarbazoles can be susceptible to oxidation, leading to colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials | Impurities in the phenylhydrazine or cyclohexanone can contribute to the formation of colored byproducts. Use purified starting materials. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
| Potential Cause | Recommended Solution |
| Presence of Polar Byproducts | Tarry and polymeric materials are often highly polar and can interfere with purification. A thorough wash of the organic extract with an aqueous base solution can help remove acidic impurities. |
| Inappropriate Crystallization Solvent | Experiment with different solvent systems for recrystallization. Common solvents for tetrahydrocarbazoles include ethanol, methanol, and toluene/pentane mixtures. |
| Suboptimal Chromatography Conditions | If silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Borsche-Drechsel synthesis?
A1: The most common side reactions include the formation of tar and polymeric byproducts due to the strongly acidic and high-temperature conditions.[1] Another significant side reaction is the cleavage of the N-N bond in the enehydrazine intermediate, which can be favored by electron-donating groups on the carbonyl component and leads to byproducts instead of the desired cyclization. Additionally, if unsymmetrical cyclohexanones are used, the formation of regioisomeric tetrahydrocarbazoles can occur. Over-aromatization of the desired tetrahydrocarbazole to the corresponding carbazole can also happen, especially under harsh conditions or in the presence of an oxidizing agent.
Q2: How can I monitor the progress of my Borsche-Drechsel synthesis?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[2] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials (phenylhydrazine and cyclohexanone). The disappearance of the starting materials and the appearance of a new spot corresponding to the tetrahydrocarbazole product indicate the progression of the reaction.
Q3: What is the role of the acid catalyst in the Borsche-Drechsel synthesis?
A3: The acid catalyst is essential for several steps in the reaction mechanism. It protonates the phenylhydrazone, facilitating its tautomerization to the enamine intermediate.[3] The acid then catalyzes the[2][2]-sigmatropic rearrangement and the subsequent cyclization and elimination of ammonia to form the final tetrahydrocarbazole product.[3]
Q4: Can I use a substituted cyclohexanone in the Borsche-Drechsel synthesis?
A4: Yes, substituted cyclohexanones can be used, which will result in substituted tetrahydrocarbazoles. However, if an unsymmetrically substituted cyclohexanone is used, a mixture of regioisomers may be formed. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituent.
Q5: My final product is a yellow or brownish solid. Is this normal?
A5: While the pure tetrahydrocarbazole is often a white or off-white solid, the crude product can be colored due to the presence of impurities formed through side reactions or oxidation.[2] Purification by recrystallization or column chromatography should yield a purer, less colored product.
Quantitative Data
The yield of the Borsche-Drechsel synthesis is highly dependent on the specific substrates, acid catalyst, and reaction conditions employed. The following table provides a summary of expected yields for the synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole under specific conditions as a representative example.[2]
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₇N |
| Molecular Weight | 247.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
Experimental Protocols
Representative Protocol for the Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[2]
Materials:
-
4-Phenylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Methanol or ethanol (for recrystallization)
-
Silica gel (for column chromatography)
-
Petroleum ether and ethyl acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over 30 minutes. Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, the product can be purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate solvent system as the eluent.
Visualizations
Borsche-Drechsel Synthesis Workflow
Caption: Experimental workflow for the Borsche-Drechsel synthesis.
Logical Relationship of Common Issues and Solutions
Caption: Troubleshooting logic for the Borsche-Drechsel synthesis.
Signaling Pathway of the Main Reaction and a Key Side Reaction
Caption: Main reaction vs. a common side reaction pathway.
References
Troubleshooting NMR peak assignments for substituted tetrahydrocarbazoles
Welcome to the technical support center for NMR peak assignment of substituted tetrahydrocarbazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during spectral analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aromatic region is very crowded. How can I assign the protons on the carbazole ring system?
A1:
-
Check for characteristic splitting patterns: Look for simple doublets and triplets which can indicate protons with only one or two neighbors, respectively. Protons on the substituted ring may show simpler patterns.
-
Utilize 2D COSY: A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other.[1] This is crucial for tracing the connectivity within each aromatic ring of the tetrahydrocarbazole skeleton.[1]
-
Leverage substituent effects: Electron-donating groups (e.g., -OCH₃, -CH₃) will shield nearby protons, shifting them upfield (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield protons, shifting them downfield (higher ppm).
-
Consider long-range couplings: Protons that are four bonds apart (⁴J coupling) can sometimes show weak correlations in a COSY spectrum, which can help in assigning protons across a substituent.
Q2: The aliphatic region (1.5-3.0 ppm) shows broad, overlapping multiplets. How do I assign the C1, C2, C3, and C4 protons?
A2:
-
Identify the C1 and C4 protons: The protons on C1 and C4 are adjacent to the aromatic ring and the nitrogen-bearing carbon, respectively. They typically appear as multiplets further downfield in the aliphatic region (around 2.7 ppm for the parent tetrahydrocarbazole) compared to the C2 and C3 protons (around 1.9 ppm).[2]
-
Use 2D HSQC: An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon.[1] This allows you to distinguish between the four different CH₂ groups based on their carbon chemical shifts.
-
Employ 2D HMBC: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential for confirming assignments.[1] Look for correlations from the C4 protons to the aromatic carbons C4a and C5a, and from the C1 protons to the aromatic carbon C9a. This technique is vital for connecting different spin systems.[1]
-
Run a NOESY experiment: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations. For example, the C1 protons should show a NOE correlation to the H8 proton on the aromatic ring.
Q3: How can I distinguish between an N-substituted and a C-substituted tetrahydrocarbazole?
A3:
-
Look for the N-H proton: In a C-substituted isomer, a broad singlet corresponding to the N-H proton is typically observed (often > 7.5 ppm). In an N-substituted isomer, this signal will be absent. Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange, leading to the disappearance of its signal, which can confirm its identity.[3]
-
Check the integration: The integration of the aromatic region in an N-substituted isomer will correspond to all aromatic protons. In a C-substituted isomer, the integration will be lower by one proton if the substitution is on the aromatic ring.
-
Use HMBC: For an N-substituted isomer, the protons of the substituent will show a 2- or 3-bond correlation to the C4a and C5a carbons of the carbazole nucleus. For a C-substituted isomer, the substituent protons will show correlations to the carbons of the ring it is attached to.
Q4: I am seeing unexpected peaks in my spectrum. What could be the cause?
A4:
-
Residual Solvents: The most common source of unexpected peaks is residual solvent from the reaction workup or purification. Ethyl acetate and hexane are common culprits.[3] Consult a reference table for the chemical shifts of common laboratory solvents.[4][5] The residual peak for CDCl₃ appears at 7.26 ppm, and for DMSO-d₆ at 2.50 ppm.[4]
-
Water: A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent and concentration, is often due to water.[6]
-
Grease: Silicon grease from glassware can appear as a small singlet around 0 ppm.[7]
-
Rotamers: If your molecule has bulky substituents, you may be observing rotamers (conformational isomers that are slow to interconvert on the NMR timescale), leading to a doubling of some peaks.[3] Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.[3]
Q5: My NMR signals are broad and poorly resolved. What can I do to improve the spectrum quality?
A5:
-
Check Sample Concentration: A sample that is too concentrated can lead to broad peaks due to increased viscosity and slower molecular tumbling.[3][8] Diluting the sample may improve resolution.[9]
-
Ensure Sample Homogeneity: The sample must be fully dissolved and free of any solid particles.[9] Filtering the NMR sample can sometimes help.
-
Shimming: The magnetic field homogeneity needs to be optimized (shimmed) for each sample. Automated shimming routines are standard, but manual shimming may be necessary for difficult samples.[3]
-
Solvent Choice: Some solvents are known to give better resolution than others. For example, acetone-d₆ and CD₃CN often provide sharper peaks than DMSO-d₆.[9]
Summary of Typical NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted 1,2,3,4-tetrahydrocarbazole core. Substituents will alter these values.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aliphatic Ring | |||
| C1, C4 | ~2.74 (multiplet)[2] | ~20-23[2] | These CH₂ groups are adjacent to the aromatic system and often overlap. |
| C2, C3 | ~1.86-1.99 (multiplet)[2] | ~22-24[2] | These CH₂ groups are typically more shielded (upfield). |
| Aromatic Ring | |||
| C4a, C5a, C8a, C9a | (Quaternary) | ~109-135[2] | Quaternary carbons, identified by the absence of a signal in DEPT-135 or HSQC. HMBC is crucial for their assignment.[1] |
| C5, C6, C7, C8 | ~7.0-7.5[10] | ~110-127[2] | The exact shifts and splitting patterns depend on the substitution pattern. |
| Heteroatom | |||
| N9-H | ~7.6 (broad singlet)[2] | - | Signal is exchangeable with D₂O and its position can be concentration-dependent. |
Key Experimental Protocol: 2D HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for establishing the connectivity between different parts of a substituted tetrahydrocarbazole by detecting long-range (typically 2-3 bond) correlations between protons and carbons.[11]
Objective: To unambiguously assign quaternary carbons and connect substituent groups to the main tetrahydrocarbazole scaffold.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition of 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are necessary to determine the spectral widths for the 2D experiment.
-
HMBC Pulse Program: Select a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Setting Key Parameters:
-
Spectral Widths (SW): Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals observed in the 1D spectra.
-
Number of Scans (NS): Use 8 to 16 scans per increment, depending on the sample concentration.
-
Number of Increments (F1): Acquire 256 to 512 increments in the indirect dimension for adequate resolution.
-
Relaxation Delay (d1): Set to 1.5 - 2.0 seconds.
-
Long-Range Coupling Delay (d6): This is a crucial parameter. It is optimized for a specific long-range J-coupling (ⁿJCH). A typical starting value is 62.5 ms, which is optimized for an average long-range coupling of 8 Hz. Adjusting this value can help to enhance specific correlations.[11]
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the axes using the 1D spectra as a reference.
-
-
Data Analysis:
-
Look for cross-peaks that connect protons to carbons separated by 2 or 3 bonds.
-
For example, correlate the N-H proton to C4a and C8a.
-
Correlate the C1-H₂ protons to C8, C9a, and C2.
-
Correlate the C4-H₂ protons to C5, C4a, and C3.
-
Visual Guides
The following diagrams illustrate key logical workflows for troubleshooting NMR peak assignments.
Caption: A logical workflow for NMR-based structure elucidation of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.washington.edu [chem.washington.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. cdn.dal.ca [cdn.dal.ca]
- 10. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR spectrum [chemicalbook.com]
- 11. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one for long-term storage
Technical Support Center: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of this compound for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation or degradation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in a dark place. |
| Changes in Physical State (e.g., clumping, melting point depression) | Absorption of moisture (hygroscopic) or presence of impurities. | Store the compound in a desiccator with a suitable drying agent. Re-purify the compound if necessary using techniques like recrystallization or column chromatography. |
| Appearance of New Peaks in HPLC or TLC Analysis | Chemical degradation. Common pathways include oxidation of the carbazole nitrogen or the benzylic position, or reactions involving the ketone functionality. | Perform a forced degradation study to identify potential degradants. Adjust storage conditions (e.g., lower temperature, inert atmosphere) to minimize degradation. |
| Decreased Purity Over Time Confirmed by Analytical Methods | Inappropriate storage temperature. | Store the compound at a lower temperature. For long-term storage, temperatures of -20°C or -80°C are recommended. Avoid frequent freeze-thaw cycles. |
| Poor Solubility Compared to a Fresh Batch | Formation of less soluble degradation products or polymers. | Confirm the identity and purity of the compound. If degradation is confirmed, purification is necessary. For use in experiments, consider solubility testing in various solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term storage, it is recommended to store the compound as a solid at low temperatures, such as -20°C or -80°C. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent oxidation. Protecting the compound from light by using amber-colored vials or storing it in the dark is also crucial.
Q2: How can I monitor the stability of my stored compound?
A2: The stability of the compound can be monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS). A change in the purity profile, such as the appearance of new peaks or a decrease in the main peak area, indicates degradation. It is also good practice to check the physical appearance (color, crystallinity) of the compound.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, likely degradation pathways include:
-
Oxidation: The secondary amine in the carbazole ring and the benzylic position are susceptible to oxidation. This can be accelerated by exposure to air and light.
-
Hydrolysis: While less common for the core structure, if stored in solution with acidic or basic contaminants, the molecule could undergo unforeseen reactions.
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to the formation of radical species and subsequent degradation products.
Q4: Is it better to store the compound as a solid or in solution?
A4: For long-term stability, it is strongly recommended to store the compound in its solid, crystalline form. Storing in solution can accelerate degradation due to solvent effects and increased molecular mobility. If you need to store solutions for a short period, use a high-purity, anhydrous, and aprotic solvent, store at a low temperature, and protect from light.
Q5: What signs of degradation should I look for before using the compound in an experiment?
A5: Before use, visually inspect the compound for any changes in color or physical state. It is highly recommended to check the purity by a quick analytical method like TLC or HPLC to ensure it meets the requirements of your experiment. A significant deviation from the initial purity indicates degradation.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability Testing Parameters
| Parameter | Recommendation/Method | Rationale |
| Storage Temperature | -20°C or -80°C (long-term) | Reduces the rate of chemical degradation. |
| 2-8°C (short-term) | ||
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation. |
| Physical Form | Solid, crystalline | Enhances stability compared to amorphous or solution forms. |
| Purity Assessment | HPLC (preferred), TLC | Quantitative and qualitative monitoring of purity and degradation products. |
| Identity Confirmation | MS, NMR | To confirm the structure of the compound and identify any major degradants. |
| Testing Frequency | Annually for long-term storage | To ensure the compound remains within specifications. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples by HPLC to separate the degradation products from the parent compound.
Mandatory Visualizations
Caption: Logical relationship for enhancing compound stability.
References
Minimizing impurities in the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low or No Product Yield
Q: My Fischer indole synthesis of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
A: Low or no yield in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the p-tolylhydrazine hydrochloride and 1,3-cyclohexanedione are of high purity. Impurities in the starting materials can lead to side reactions and inhibit the desired cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various Brønsted or Lewis acids can be used, the acidity of the reaction medium must be carefully controlled.[1][2]
-
Too little acid: Incomplete formation of the hydrazone intermediate.
-
Too much acid: Potential for unwanted side reactions or degradation of the starting materials or product.
-
Recommendation: Start with a moderate acid concentration (e.g., glacial acetic acid) and optimize as needed.
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[3]
-
Too low temperature: The reaction may be too slow to produce a significant amount of product in a reasonable timeframe.
-
Too high temperature: Increased risk of side reactions and decomposition.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine starting material and improve yields.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the likely impurities and how can I minimize their formation?
A: The formation of multiple products is a common issue. Understanding the potential side reactions can help in minimizing impurities.
-
Isomeric Products: The reaction between p-tolylhydrazine and 1,3-cyclohexanedione can potentially lead to the formation of isomeric carbazolone products depending on which nitrogen of the hydrazine participates in the cyclization.
-
Side Reactions of Hydrazine: Phenylhydrazines can undergo N-N bond cleavage under certain conditions, which can lead to the formation of aniline by-products.
-
Incomplete Cyclization: The intermediate hydrazone may be present in the final mixture if the reaction does not go to completion.
-
Recommendations to Minimize Impurities:
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Optimize Acid Catalyst: The choice of acid can influence the regioselectivity of the reaction. Experiment with different acids (e.g., acetic acid, sulfuric acid, or Lewis acids like zinc chloride) to find the optimal conditions for the desired product.[1]
-
Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting material is consumed and the desired product is maximized, before significant byproduct formation occurs.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for the synthesis of this and related tetrahydrocarbazolones is the Fischer indole synthesis.[1][3] This reaction involves the acid-catalyzed condensation of p-tolylhydrazine (or its hydrochloride salt) with 1,3-cyclohexanedione.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying the crude product are recrystallization and column chromatography.
-
Recrystallization: A common and effective method for purification. Ethanol has been reported as a suitable solvent for the recrystallization of a closely related thione derivative, suggesting it would be a good starting point for the ketone as well.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis. A common starting point for similar compounds is a petroleum ether:ethyl acetate ratio of 8:2 (v/v).[5]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. The spectrum for the target compound is available in public databases for comparison.[6]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of p-tolylhydrazine hydrochloride and 1,3-cyclohexanedione by appropriate analytical methods (e.g., NMR, melting point). Purify if necessary. |
| Suboptimal Acid Catalyst | Screen different Brønsted and Lewis acids (e.g., acetic acid, H₂SO₄, ZnCl₂). Optimize the concentration of the chosen acid. |
| Inappropriate Reaction Temperature | Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and side product formation. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the hydrazine. |
Table 2: Common Impurities and Mitigation Strategies
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Isomeric Carbazolones | Alternative cyclization pathway. | Optimize the choice of acid catalyst and reaction temperature to favor the desired isomer. |
| p-Toluidine | N-N bond cleavage of p-tolylhydrazine. | Use milder reaction conditions (lower temperature, less harsh acid). |
| Unreacted Hydrazone | Incomplete reaction. | Increase reaction time or temperature, ensuring to monitor for byproduct formation. |
Experimental Protocols
Detailed Methodology for Fischer Indole Synthesis of this compound (General Procedure)
This is a general protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent) and 1,3-cyclohexanedione (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.[7] Add the chosen acid catalyst (if not using an acidic solvent).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][5]
Mandatory Visualization
Diagram 1: Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one(3449-48-7) 1H NMR spectrum [chemicalbook.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
Technical Support Center: Scaling Up the Borsche-Drechsel Cyclization for Industrial Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the Borsche-Drechsel cyclization for industrial production. The information is presented in a practical question-and-answer format to directly address common challenges encountered during process development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the Borsche-Drechsel cyclization and why is it important for industrial synthesis?
The Borsche-Drechsel cyclization is a chemical reaction that synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1][2] This reaction is a specific application of the broader Fischer indole synthesis.[3] Its industrial significance lies in the production of the tetrahydrocarbazole scaffold, a key structural motif in many biologically active natural products and pharmaceutical agents.[4]
Q2: What is the general mechanism of the Borsche-Drechsel cyclization?
The reaction mechanism is analogous to the Fischer indole synthesis and involves the following key steps:[2][3]
-
Hydrazone Formation: An arylhydrazine condenses with cyclohexanone to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a[3][3]-sigmatropic rearrangement.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates a molecule of ammonia to yield the final tetrahydrocarbazole product.
Troubleshooting Guide
Low Yield and Incomplete Conversion
Q3: We are experiencing low yields (<60%) and incomplete reaction conversion when scaling up to a 500L reactor. What are the potential causes and solutions?
Low yields and incomplete conversion during scale-up can be attributed to several factors. Here's a breakdown of potential issues and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing and Mass Transfer | In large reactors, inefficient stirring can lead to poor mixing of reactants and catalyst, resulting in localized "hot spots" or areas of low reactant concentration. Solution: - Increase the agitation speed, ensuring the vortex is not excessive. - Evaluate the impeller design for suitability at the current scale. A different type of agitator (e.g., anchor, pitched-blade turbine) may be necessary. |
| Poor Heat Transfer | The Borsche-Drechsel cyclization is often exothermic. Inadequate heat removal in a large reactor can lead to temperature gradients and the formation of by-products. The surface area-to-volume ratio decreases significantly on scale-up, making heat transfer less efficient.[5] Solution: - Ensure the reactor's heating/cooling jacket is functioning optimally. - Consider a slower, controlled addition of one of the reactants (e.g., cyclohexanone) to manage the exotherm. - For highly exothermic systems, a continuous flow reactor setup might be a more suitable long-term solution.[6][7] |
| Suboptimal Catalyst Concentration or Activity | The choice and concentration of the acid catalyst are critical.[8] Traditional methods often use strong acids like sulfuric acid, which can be corrosive and produce significant waste.[4] Solution: - Re-optimize the catalyst loading for the larger scale. - Consider alternative, "greener" catalysts such as solid acids (e.g., zeolites, cerium phosphate) or ionic liquids, which can offer easier separation and recycling.[9][10][11] |
| Purity of Starting Materials | Impurities in the arylhydrazine or cyclohexanone can lead to side reactions and inhibit the desired cyclization.[8] Solution: - Ensure the purity of all raw materials meets the required specifications. Perform analytical testing (e.g., HPLC, GC) on incoming materials. |
Product Purity and By-Product Formation
Q4: Our final product is off-color (yellow to brown) and contains several impurities that are difficult to remove by simple recrystallization. What are these impurities and how can we improve the purity?
Off-color product and persistent impurities are common issues in large-scale Borsche-Drechsel cyclizations.
| Potential By-product/Impurity | Formation Pathway | Mitigation and Purification Strategies |
| Aniline Derivatives | N-N bond cleavage is a known competing pathway, especially with electron-donating substituents on the arylhydrazine.[8][12] | - Optimize reaction temperature and catalyst choice to favor the[3][3]-sigmatropic rearrangement over N-N bond cleavage. |
| Oxidized Species | The tetrahydrocarbazole product can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Cool the reaction mixture promptly after completion. |
| Unreacted Starting Materials | Incomplete conversion will leave residual arylhydrazine and cyclohexanone. | - Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. - A carefully designed work-up and purification protocol can remove these. |
Purification Strategies for Industrial Scale:
-
Recrystallization: While a primary purification method, solvent selection is crucial. Consider mixed solvent systems to improve selectivity.
-
Slurry Washes: Washing the crude solid with a suitable solvent can remove more soluble impurities.
-
Column Chromatography: For high-purity requirements, column chromatography using silica gel, potentially with a layer of alumina to adsorb colored by-products, can be effective.[13][14][15] However, this can be costly and generate significant solvent waste at an industrial scale.
Experimental Protocols
General Protocol for Laboratory-Scale Borsche-Drechsel Cyclization
This protocol is a representative procedure for the synthesis of a generic tetrahydrocarbazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the arylhydrazine hydrochloride (1.0 equivalent) and a suitable solvent (e.g., glacial acetic acid).
-
Heating: Heat the mixture to reflux with stirring.
-
Addition of Cyclohexanone: To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel can be employed.
Data Presentation
Table 1: Comparison of Catalysts for Borsche-Drechsel Cyclization (Illustrative)
| Catalyst | Scale | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| Sulfuric Acid | 10 g | 4 | 80 | 95 | Traditional method, corrosive, significant waste. |
| Acetic Acid | 10 g | 6 | 75 | 96 | Milder conditions, but longer reaction times.[3] |
| Ionic Liquid | 10 g | 3 | 85 | 98 | Recyclable catalyst, potentially lower waste.[4] |
| Zeolite H-BEA | 10 g | 5 | 82 | 97 | Heterogeneous catalyst, easy separation. |
| Cerium Phosphate | 10 g | 4 | 88 | 98 | Highly efficient and recyclable solid acid catalyst.[9] |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Safety Considerations for Industrial Scale-Up
Scaling up the Borsche-Drechsel cyclization introduces significant safety challenges that must be rigorously addressed.
Q5: What are the primary safety hazards associated with the industrial-scale Borsche-Drechsel cyclization and how can they be mitigated?
| Hazard | Mitigation Strategies |
| Thermal Runaway | The reaction can be exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[16][17] Mitigation: - Conduct a thorough thermal hazard assessment (e.g., using reaction calorimetry) before scaling up. - Implement a robust cooling system with redundancy. - Develop and validate emergency shutdown procedures. - Install pressure relief devices (e.g., rupture discs, relief valves). |
| Handling of Corrosive Acids | Strong acids like sulfuric acid are highly corrosive and can cause severe burns.[18][19] Mitigation: - Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. - Employ closed-transfer systems for charging acids to the reactor. - Ensure easy access to emergency showers and eyewash stations. |
| Toxicity of Arylhydrazines | Arylhydrazines can be toxic and are potential carcinogens. Mitigation: - Handle arylhydrazines in well-ventilated areas or in contained systems. - Use appropriate respiratory protection if there is a risk of inhalation. - Develop procedures for the safe handling and disposal of arylhydrazine-containing waste. |
| Flammable Solvents | Many organic solvents used in the reaction and purification are flammable. Mitigation: - Ensure all equipment is properly grounded to prevent static discharge. - Use intrinsically safe electrical equipment in areas where flammable vapors may be present. - Provide adequate ventilation to prevent the accumulation of flammable vapors. |
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kilolabs.com [kilolabs.com]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success [labx.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccsenet.org [ccsenet.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vigilfuoco.it [vigilfuoco.it]
- 17. csb.gov [csb.gov]
- 18. The 9 Worst Chemical Plant Disasters in History | Williams Hart & Boundas [whlaw.com]
- 19. youtube.com [youtube.com]
Addressing regio- and stereoselectivity in the synthesis of tetrahydrocarbazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regio- and stereoselectivity in the synthesis of tetrahydrocarbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity during the synthesis of tetrahydrocarbazoles?
A1: The primary challenge in controlling regioselectivity arises when using unsymmetrical ketones in the Fischer indole synthesis. This can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles. The choice of acid catalyst, reaction temperature, and solvent can influence the ratio of these isomers. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in forming 3-unsubstituted indoles from methyl ketones.[1]
Q2: How can I improve the stereoselectivity in the asymmetric synthesis of tetrahydrocarbazoles?
A2: Improving stereoselectivity often involves the careful selection of a chiral catalyst and optimization of reaction conditions. Chiral Lewis acids, Brønsted acids (like chiral phosphoric acids), and organocatalysts are commonly employed. For example, in a one-pot asymmetric synthesis involving an enantioselective [3 + 3] annulation, the choice of the chiral ligand for the copper catalyst was crucial, with bisoxazoline ligands bearing cyclohexyl backbones providing better enantioinduction.[2] Solvent choice can also have a dramatic impact; a switch from dichloromethane to toluene significantly increased the enantioselectivity in one reported case.[2]
Q3: What are common side products in the Fischer indole synthesis of tetrahydrocarbazoles and how can they be minimized?
A3: Besides the formation of regioisomers, common side products include tars and polymeric byproducts, especially under strongly acidic and high-temperature conditions. Minimizing these side products can be achieved by carefully selecting the acid catalyst; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experimenting with a range of Brønsted and Lewis acids is recommended. Other potential side products include aldol condensation products from the starting ketone and products arising from the cleavage of the N-N bond in the hydrazine intermediate.
Q4: Can I synthesize tetrahydrocarbazoles with acid-sensitive functional groups?
A4: The traditional Fischer indole synthesis, which often employs strong acids, is not suitable for substrates with acid-sensitive functional groups. However, alternative methods, such as palladium-catalyzed annulation between o-iodoanilines and ketones, can be employed under milder conditions. This method has been shown to be compatible with functional groups like ketals and carbamates.[3]
Troubleshooting Guides
Poor Regioselectivity in Fischer Indole Synthesis
Problem: My reaction with an unsymmetrical cyclohexanone derivative is producing a mixture of regioisomers with poor selectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Acid Catalyst | The choice of acid catalyst can significantly influence the regioselectivity. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The concentration of the acid can also be a critical factor.[4] | A change in the acid catalyst or its concentration can alter the product ratio, favoring the formation of one regioisomer over the other. |
| Suboptimal Reaction Conditions | The reaction temperature and solvent can affect the regioselectivity. Try adjusting the temperature and screening different solvents. | Optimization of reaction conditions may lead to improved selectivity for the desired regioisomer. |
| Steric Hindrance | The steric bulk of the substituents on the ketone can influence the formation of the enamine intermediate. The reaction often favors the formation of the less sterically hindered enamine.[5] | While difficult to change post-synthesis, understanding the steric effects can help in designing future syntheses or choosing alternative starting materials. |
Low Enantioselectivity in Asymmetric Catalysis
Problem: The enantiomeric excess (ee) of my desired tetrahydrocarbazole derivative is low in an organocatalytic or metal-catalyzed reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chiral Catalyst/Ligand | The structure of the chiral catalyst or ligand is critical for achieving high enantioselectivity. Screen a variety of catalysts or ligands with different steric and electronic properties. For example, in a copper-catalyzed reaction, different chiral bisoxazoline ligands can lead to varying levels of enantioselectivity.[2] | Identification of a more suitable catalyst or ligand for the specific substrate can significantly improve the enantiomeric excess. |
| Incorrect Solvent | The solvent can have a profound effect on the transition state of the enantioselective step. Perform a solvent screen using a range of polar and non-polar solvents. A switch from a polar to a non-polar solvent, or vice-versa, can sometimes lead to a dramatic increase in ee.[2] | An optimized solvent can stabilize the desired transition state, leading to higher enantioselectivity. |
| Inappropriate Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by reducing the thermal energy available for the formation of the less favored diastereomeric transition state. | A decrease in temperature may lead to a higher enantiomeric excess, although it might also slow down the reaction rate. |
| Presence of Impurities | Impurities in the starting materials, catalyst, or solvent can interfere with the catalytic cycle and reduce enantioselectivity. Ensure all reagents and solvents are of high purity. | The use of purified reagents can lead to more consistent and higher enantioselectivity. |
Quantitative Data
Table 1: Effect of Catalyst and Solvent on Enantioselectivity in a One-Pot Asymmetric Synthesis[2]
| Entry | Catalyst/Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Cu(SbF₆)₂/L1 | 1,2-dichloroethane | 98 | 55 |
| 2 | Cu(OTf)₂/L1 | 1,2-dichloroethane | 91 | 59 |
| 3 | Cu(OTf)₂/L1 | Dichloromethane | - | - |
| 4 | Cu(OTf)₂/L1 | Toluene | - | 77 |
| 5 | Cu(OTf)₂/L2 | Toluene | 72 | 83 |
L1 and L2 are different chiral bisoxazoline ligands.
Table 2: Regioselectivity in the Fischer Indole Synthesis with an Unsymmetrical Ketone under Mechanochemical Conditions[5]
| Entry | Phenylhydrazine Substituent | Product Ratio (6-substituted : 4-substituted) |
| 1 | 3-Methyl (electron-donating) | 58 : 42 |
| 2 | 3-Chloro (electron-withdrawing) | 45 : 55 |
Experimental Protocols
Detailed Methodology for Organocatalytic Asymmetric Inverse-Electron-Demand Diels-Alder Reaction[6]
This protocol describes the synthesis of enantioenriched tetrahydrocarbazole derivatives.
-
Preparation of the Reaction Mixture: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether derivative, 0.02 mmol, 20 mol%).
-
Addition of Reactants: Add the 2,3-indole-diene substrate (0.1 mmol, 1.0 equiv.) and the enal dienophile (0.3 mmol, 3.0 equiv.) to the reaction tube.
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired tetrahydrocarbazole derivative.
-
Analysis: Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the purified product using NMR spectroscopy and chiral HPLC analysis.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low stereoselectivity.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Validation & Comparative
Comparing the antimicrobial activity of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with other carbazoles
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, carbazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antimicrobial activity of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one against other reported carbazole analogs. While direct antimicrobial data for this compound is not extensively available in the current body of scientific literature, this report synthesizes existing data on structurally related carbazoles to infer its potential efficacy and guide future research.
Comparative Antimicrobial Activity of Carbazole Derivatives
The antimicrobial activity of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against a range of microbial strains, providing a basis for a comparative assessment.
| Compound Name | Structure | Test Organism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - | |
| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus (MRSA) | 50 | [1] | |
| Staphylococcus aureus (MTCC 96) | 100 | [1] | ||
| Carbazole-based pyrazoline (3b) | Chlorine substitution | Escherichia coli | - | [2] |
| Candida albicans | - | [2] | ||
| Carbazole-based chromone (4b) | Chlorine substitution | Escherichia coli | - | [2] |
| Staphylococcus aureus | - | [2] | ||
| Streptococcus pyogenes | - | [2] | ||
| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 1.1 | [3][4] | |
| Escherichia coli | 6.4 | [3] | ||
| Guanidine-containing carbazole derivative (49p) | Staphylococcus aureus (MRSA) | 0.78–1.56 | [5] |
Note: A lower MIC value indicates greater antimicrobial activity. The absence of data for the target compound, this compound, highlights a gap in the current research landscape.
Structure-Activity Relationship (SAR) Insights
Based on the available data for other carbazole derivatives, several structural features appear to be critical for antimicrobial activity:
-
Substitution on the Carbazole Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine), has been shown to enhance antibacterial and antifungal activity.[2]
-
N-Substitution: Modification at the nitrogen atom of the carbazole ring, particularly with bulky or heterocyclic moieties, can significantly impact antimicrobial potency.[6]
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrazoline or chromone, can lead to compounds with potent and broad-spectrum antimicrobial effects.[2]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique used for this purpose.
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined after the MIC assay.
Caption: Workflow for MBC determination following MIC assay.
Potential Mechanism of Action
While the precise mechanism of antimicrobial action for many carbazole derivatives is still under investigation, several potential pathways have been proposed.
Caption: Potential antimicrobial mechanisms of carbazole derivatives.
Conclusion and Future Directions
Future research should prioritize the synthesis and in vitro antimicrobial screening of this compound against a panel of clinically relevant bacterial and fungal pathogens. Such studies would not only fill a critical knowledge gap but also contribute to a more comprehensive understanding of the structure-activity relationships within this important class of heterocyclic compounds, ultimately aiding in the development of novel and effective antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a traditional and a novel synthetic route for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the synthesis of various biologically active compounds. We will objectively compare the performance of a classic acid-catalyzed Fischer indole synthesis with a modern, greener approach utilizing an ionic liquid catalyst. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the traditional and a new synthetic route for this compound.
| Parameter | Traditional Route (Fischer Indole Synthesis) | New Route (Ionic Liquid Catalysis) |
| Catalyst | Strong Acid (e.g., Acetic Acid, p-TSA) | Ionic Liquid (e.g., [bmim(BF4)]) |
| Solvent | Often the acidic catalyst itself or a high-boiling organic solvent | Methanol or the ionic liquid itself |
| Reaction Time | Several hours | 1-2 hours |
| Reaction Temperature | High (often reflux) | Reflux (in methanol) |
| Yield | Good (typically 75-85%) | Excellent (often >90%)[1] |
| Work-up | Neutralization and extraction | Simple filtration and solvent evaporation[1] |
| Environmental Impact | Use of corrosive acids and organic solvents | "Greener" approach with reusable catalyst[1] |
| Purity | Often requires column chromatography | High purity after simple work-up[1] |
Experimental Protocols
Traditional Synthetic Route: Fischer Indole Synthesis
This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from p-tolylhydrazine and cyclohexane-1,3-dione.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Cyclohexane-1,3-dione
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexane-1,3-dione (1 equivalent) is prepared.
-
Glacial acetic acid is added to the mixture to serve as both the solvent and the catalyst.
-
The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration and washed with water to remove excess acid.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
New Synthetic Route: Ionic Liquid-Catalyzed Synthesis
This novel approach utilizes an ionic liquid as a recyclable and efficient catalyst for the Fischer indole synthesis, representing a greener alternative.[1]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Cyclohexane-1,3-dione
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)])
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, p-tolylhydrazine hydrochloride (1 equivalent), cyclohexane-1,3-dione (1.2 equivalents), and a catalytic amount of [bmim(BF4)] (20 mol%) are mixed in methanol.[1]
-
The reaction mixture is refluxed for 1-2 hours, with the reaction progress monitored by TLC.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.[1]
-
The methanol is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with ethyl acetate.[1]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.[1]
-
The ionic liquid can be recovered from the aqueous layer and reused.[1]
-
The crude product is purified by column chromatography or recrystallization to afford highly pure this compound.
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both the traditional and the new synthetic routes.
References
A Comparative Analysis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and Other Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholinesterase Inhibition and Carbazoles
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, which are typically reduced in patients. The carbazole scaffold has emerged as a promising structural motif in the design of new cholinesterase inhibitors. Research into derivatives of 2,3,4,9-tetrahydro-1H-carbazole has shown that substitutions at various positions can lead to significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[1]
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the available in vitro IC50 values for derivatives of 2,3,4,9-tetrahydro-1H-carbazole and the established cholinesterase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity (BChE IC50 / AChE IC50) |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Data not specified, but identified as a selective AChE inhibitor[1] | Selective for AChE[1] |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Data not specified, but identified as a selective AChE inhibitor[1] | Selective for AChE[1] |
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Data not specified, but identified as a selective AChE inhibitor[1] | Selective for AChE[1] |
| Donepezil | AChE | 0.0067 - 0.021 | High |
| BChE | 7.4 | ||
| Rivastigmine | AChE | 0.0043 | Moderate |
| BChE | 0.031 | ||
| Galantamine | AChE | 0.5 - 2.28 | Low |
| BChE | > 100 |
Note: The IC50 values for Donepezil, Rivastigmine, and Galantamine are compiled from multiple sources and may vary.
Signaling Pathway of Cholinesterase Inhibition
The primary mechanism of action for these inhibitors is the blockage of cholinesterase enzymes, which leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Cholinesterase Inhibition.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[1][2][3][4][5][6][7]
Ellman's Method for AChE and BChE Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412-420 nm.[2][6][7]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
75 mM Acetylthiocholine Iodide (ATCI) or Butyrylthiocholine Iodide (BTCI) solution
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Test inhibitor solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI/BTCI on the day of the experiment. Prepare serial dilutions of the test inhibitor.
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution (or solvent for control)
-
Enzyme solution (AChE or BChE)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412-420 nm at regular intervals for a set duration using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of potential cholinesterase inhibitors.
Caption: Workflow for evaluating cholinesterase inhibitors.
Conclusion
While specific inhibitory data for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is not currently available, the broader class of 2,3,4,9-tetrahydro-1H-carbazole derivatives has demonstrated potential as selective acetylcholinesterase inhibitors. Further experimental investigation of this compound using standardized protocols such as Ellman's method is warranted to fully characterize its potential as a cholinesterase inhibitor and to provide a direct comparison with established drugs like Donepezil, Rivastigmine, and Galantamine. This would enable a more definitive assessment of its therapeutic promise in the context of Alzheimer's disease and other neurodegenerative disorders.
References
A Comparative Guide to the Efficacy of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives: In Vitro Potency vs. In Vivo Performance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, focusing on the translation from in vitro cytotoxicity to in vivo antitumor activity. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to support further investigation and development of this promising class of compounds.
The this compound scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. However, the successful translation of in vitro potency to in vivo efficacy is a critical hurdle in the drug development pipeline. This guide examines the available data for specific derivatives, highlighting both their strengths and the challenges in their preclinical assessment.
Data Summary: A Tale of Two Settings
The following tables summarize the available quantitative data for a key derivative of this compound, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), which has been evaluated in both in vitro and in vivo models of bladder cancer.[1]
Table 1: In Vitro Efficacy of DMPCA Against Bladder Cancer Cell Lines
| Cell Line | Type of Cancer | IC50 (µM) | Exposure Time | Assay Method |
| T24 | Human Bladder Carcinoma | ~5 | 72 hours | WST-8 assay |
| UM-UC-3 | Human Bladder Carcinoma | ~5 | 72 hours | WST-8 assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of DMPCA in a Bladder Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Dose & Regimen | Tumor Growth Inhibition (%) | Duration of Study |
| BALB/c nude mice | T24 | 20 mg/kg, intraperitoneal injection, daily | Significant suppression | 28 days |
Tumor growth inhibition is a key metric in preclinical in vivo studies to assess the effectiveness of a potential cancer therapeutic.
Experimental Protocols: The Method Behind the Metrics
Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. The following sections provide the methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Human bladder cancer cell lines (T24 and UM-UC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: DMPCA is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with the culture medium to the desired concentrations. The cells are treated with various concentrations of DMPCA and incubated for 72 hours.
-
Viability Assessment: After the incubation period, 10 µL of WST-8 solution is added to each well, and the plate is incubated for an additional 2 hours.
-
Data Acquisition: The absorbance at 450 nm is measured using a microplate reader. The cell viability is calculated as a percentage of the control (DMSO-treated) cells.
In Vivo Mouse Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model: Six-week-old male BALB/c nude mice are used for the study.
-
Tumor Cell Implantation: T24 human bladder cancer cells (5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. The mice are then randomly assigned to a control group and a treatment group.
-
Treatment Administration: The treatment group receives daily intraperitoneal injections of DMPCA (20 mg/kg). The control group receives injections of the vehicle (the solvent used to dissolve the compound).
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (length × width²) / 2.
-
Study Endpoint: The study is concluded after a predetermined period (e.g., 28 days), and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
Visualizing the Science: Pathways and Processes
Understanding the mechanism of action and the experimental workflow is crucial for interpreting the efficacy data. The following diagrams, generated using Graphviz, provide a visual representation of the key concepts.
Concluding Remarks
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on rigorous in vitro and in vivo evaluation. The data on DMPCA demonstrates a promising correlation between its ability to inhibit cancer cell viability in culture and its capacity to suppress tumor growth in a preclinical animal model. The detailed protocols provided herein offer a framework for the consistent and comparable evaluation of other derivatives from this chemical class. The visualized workflow and signaling pathway aim to provide a clearer understanding of the preclinical drug discovery process and the potential mechanism of action for this compound. Further research is warranted to explore the efficacy of other derivatives and to fully elucidate the molecular mechanisms underpinning their anticancer effects.
References
Unlocking the Antioxidant Potential of Substituted Tetrahydrocarbazoles: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of substituted tetrahydrocarbazoles reveals significant antioxidant potential, offering promising avenues for therapeutic development. This guide provides researchers, scientists, and drug development professionals with an objective comparison of the antioxidant performance of various substituted tetrahydrocarbazole derivatives, supported by experimental data. The findings underscore the influence of specific substitutions on the radical scavenging capabilities of this class of compounds.
Comparative Antioxidant Activity
The antioxidant potential of a series of ten functionalized tetrahydrocarbazole derivatives was evaluated using established in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, summarized in Table 1, highlight the varying efficacy of the compounds based on their substitution patterns. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the free radicals, were determined to quantify and compare their antioxidant activity. A lower IC50 value indicates a higher antioxidant potential.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 1 | 39.7 ± 0.10 | 66.4 ± 0.15 |
| 2 | 32.2 ± 0.08 | 55.8 ± 0.12 |
| 3 | 44.0 ± 0.11 | 44.0 ± 0.10 |
| 4 | 53.1 ± 0.13 | 72.3 ± 0.18 |
| 5 | 43.7 ± 0.10 | 68.1 ± 0.16 |
| 6 | 61.5 ± 0.15 | 80.5 ± 0.20 |
| 7 | 44.2 ± 0.11 | 65.0 ± 0.15 |
| 8 | 50.2 ± 0.12 | 50.2 ± 0.12 |
| 9 | 58.9 ± 0.14 | 75.6 ± 0.19 |
| 10 | 67.6 ± 0.17 | 67.6 ± 0.17 |
| Table 1: Comparative antioxidant activity (IC50 values) of substituted tetrahydrocarbazole derivatives in DPPH and ABTS assays.[1] |
The data reveals that disubstituted diazole derivatives generally exhibited greater antioxidant potential compared to their trisubstituted counterparts in both DPPH and ABTS assays.[1] Notably, compounds with a methoxy group substitution on the phenyl ring attached to the diazole moiety demonstrated significant activity.[1] For instance, compound 3 showed the highest potency in the ABTS assay with an IC50 value of 44.0 µg/mL.[1]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. The protocol for the evaluation of the synthesized tetrahydrocarbazole derivatives was conducted with minor modifications to a previously reported method.[1]
A stock solution of DPPH in methanol (0.1 mM) was prepared. Various concentrations of the test compounds were added to the DPPH solution. The reaction mixtures were incubated at 37°C for 30 minutes in the dark. The absorbance was then measured at 517 nm using a UV/Visible spectrophotometer. The percentage of radical scavenging activity was calculated using the following formula:[1]
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
The ABTS radical cation was produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture was kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm. Different concentrations of the test compounds were added to the ABTS•+ solution, and the absorbance was recorded after a 6-minute incubation at room temperature. The percentage of inhibition was calculated similarly to the DPPH assay. This assay is known for being rapid and sensitive with minimal side reactions.[1]
Visualizing the Process and Pathway
To better illustrate the experimental process and a key signaling pathway involved in cellular antioxidant defense, the following diagrams have been generated.
References
Cross-Validation of Analytical Methods for the Characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
A Comparative Guide for Researchers and Drug Development Professionals
The accurate characterization of pharmaceutical intermediates is paramount in drug development to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cross-validation of three common analytical methods for the characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the synthesis of various biologically active compounds. The methods compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of the three analytical methods for the analysis of this compound. The data presented is a synthesis of expected performance based on validated methods for similar tetrahydrocarbazole derivatives.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity Assay (%) | 99.5 ± 0.2 | 99.3 ± 0.3 | 99.6 ± 0.1 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 ng/mL | 0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 ng/mL | 0.3 mg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Specificity | High | Very High | High |
| Analysis Time | ~15 min | ~30 min | ~10 min |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are adapted from established methods for related carbazole derivatives and are suitable for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could start at 40% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the identity of the main component.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Prepare a solution of the sample in dichloromethane at a concentration of 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that provides a highly accurate purity assessment without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral ratio, the number of protons, the molecular weights, and the known purity of the internal standard.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the individual experimental workflows.
References
Benchmarking Neuroprotective Effects: A Comparative Analysis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential neuroprotective effects of the novel compound 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one against three well-established neuroprotective agents: Edaravone, N-acetylcysteine (NAC), and Resveratrol. While extensive data exists for the known agents, research into the specific neuroprotective properties of this compound is still in its nascent stages. This document compiles available preclinical data for the established agents and extrapolates the potential mechanisms of the target compound based on the known neuroprotective activities of the broader carbazole and tetrahydrocarbazole chemical classes.
Executive Summary
Neurodegenerative diseases and acute neuronal injury represent a significant and growing global health burden. The development of effective neuroprotective agents is a critical area of research. This guide benchmarks the novel carbazole derivative, this compound, against Edaravone, a potent free radical scavenger; N-acetylcysteine, a glutathione precursor with antioxidant and anti-inflammatory properties; and Resveratrol, a natural polyphenol with diverse neuroprotective mechanisms.
Disclaimer: The neuroprotective profile for this compound presented in this guide is largely inferred from studies on structurally related carbazole derivatives. Direct experimental validation is essential to confirm these potential effects.
Comparative Analysis of Neuroprotective Mechanisms and Efficacy
The following tables summarize the key mechanisms of action and quantitative data from preclinical studies for the established neuroprotective agents. A projected profile for this compound is included based on the general properties of the carbazole scaffold.
Table 1: Comparison of In Vitro Neuroprotective Effects
| Agent | Assay | Cell Line | Model of Injury | Key Findings | Reference |
| Edaravone | Cell Viability (MTT) | PC12 cells | Oxygen-glucose deprivation | Increased cell viability | [1] |
| ROS Production | A549 cells | Paraquat-induced toxicity | Decreased ROS production | [1] | |
| Mitochondrial Membrane Potential | PC12 cells | Sodium nitroprusside-induced stress | Increased mitochondrial membrane potential | [1] | |
| N-acetylcysteine (NAC) | Cell Viability (MTT) | Primary hippocampal neurons | Hydrogen peroxide-induced injury | Enhanced cell viability (at 100 µmol/l) | [2] |
| ROS Production | Primary hippocampal neurons | Hydrogen peroxide-induced injury | Mitigated excessive ROS production | [2] | |
| Neuronal Degeneration | Rat cortical neurons | Traumatic brain injury model | Decreased neuronal degeneration | [3] | |
| Resveratrol | Cell Viability | HT22 cells | Glutamate-induced oxidative stress | Protected against cell death | [4] |
| ROS Accumulation | PC12 cells | Amyloid-beta induced toxicity | Suppressed intracellular ROS accumulation | [5] | |
| Aβ Fibrillization (ThT Assay) | N/A | In vitro aggregation | Inhibited Aβ fibrillization | [1] | |
| This compound (Projected) | AChE/BChE Inhibition | N/A | N/A | Potential for selective AChE inhibition | [6] |
| Antioxidant Activity | N/A | Oxidative stress models | Potential to reduce oxidative stress | [7][8] | |
| Anti-apoptotic Activity | N/A | Apoptosis-inducing models | Potential to inhibit apoptosis | [7][8] |
Table 2: Comparison of In Vivo Neuroprotective Effects
| Agent | Animal Model | Injury/Disease Model | Key Findings | Reference |
| Edaravone | Rat | Traumatic Brain Injury | Prevented hippocampal CA3 neuron loss, decreased oxidative stress | [1] |
| Rat | Cerebral Infarction | Reduced malondialdehyde levels in a dose-dependent manner | [1] | |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Slowed down motor neuron degeneration | [9] | |
| N-acetylcysteine (NAC) | Rat | Closed Head Trauma | Decreased elevated MDA levels, increased SOD and GPx activities | [10] |
| Rat | Traumatic Brain Injury | Reduced brain edema, BBB permeability, and apoptotic index | ||
| Mouse | Accelerated Aging (SAMP8) | Improved cognition | ||
| Resveratrol | Rat | Focal Cerebral Ischemia | Reduced infarct volumes | [6] |
| Rat | Ischemia-Reperfusion Injury | Upregulated Bcl-2 and downregulated Bax in the hippocampus | [4] | |
| AD Mouse Model | Alzheimer's Disease | Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6) | ||
| This compound (Projected) | N/A | Traumatic Brain Injury | Potential to reduce secondary brain damage | [7][8] |
| N/A | Neurodegenerative Disease Models | Potential to mitigate neuronal cell death | [7][8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of these agents are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Figure 1: Simplified signaling pathway for Edaravone's neuroprotective action.
Figure 2: Key neuroprotective mechanisms of N-acetylcysteine (NAC).
Figure 3: Resveratrol's neuroprotective actions are largely mediated by SIRT1 activation.
Figure 4: General neuroprotective mechanisms of carbazole derivatives.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing neuroprotective activity.
Figure 5: General workflow for in vitro neuroprotection assays.
Figure 6: General workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., this compound, Edaravone, NAC, Resveratrol) for 1-2 hours.
-
Induction of Injury: Introduce a neurotoxic stimulus such as hydrogen peroxide (100-200 µM), glutamate (5 mM), or subject the cells to oxygen-glucose deprivation for a specified duration.
-
MTT Incubation: After the injury period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Utilize adult male Sprague-Dawley rats (250-300g).
-
Induction of Ischemia: Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Compound Administration: Administer the test compound (e.g., this compound or a known agent) intravenously or intraperitoneally at a predetermined dose at the onset of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 and 48 hours post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological and Biochemical Analysis: Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia) and measure oxidative stress markers (e.g., malondialdehyde) in brain homogenates.
Conclusion and Future Directions
Edaravone, N-acetylcysteine, and Resveratrol are well-characterized neuroprotective agents with robust preclinical and, in some cases, clinical data supporting their efficacy through various mechanisms, primarily centered around antioxidant and anti-inflammatory actions.
The novel compound, this compound, belongs to the carbazole class of molecules, which have demonstrated significant neuroprotective potential in preclinical studies.[7][8] The proposed mechanisms for carbazole derivatives include the reduction of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammation.[7][8] Furthermore, some tetrahydrocarbazole derivatives have been identified as selective acetylcholinesterase inhibitors, suggesting a potential role in symptomatic treatment for conditions like Alzheimer's disease.[6]
To definitively establish the neuroprotective profile of this compound, further research is imperative. Future studies should focus on:
-
In vitro validation: Conducting cell-based assays to directly assess its antioxidant, anti-inflammatory, and anti-apoptotic properties in various neuronal injury models.
-
In vivo efficacy: Evaluating its neuroprotective effects in established animal models of neurodegeneration (e.g., Parkinson's, Alzheimer's) and acute injury (e.g., stroke, traumatic brain injury).
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and safety profiling: Determining its bioavailability, blood-brain barrier permeability, and potential toxicity.
By systematically addressing these research questions, the therapeutic potential of this compound as a novel neuroprotective agent can be thoroughly evaluated.
References
- 1. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Comparative Docking Analysis of Tetrahydrocarbazole Derivatives Against Key Therapeutic Targets
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinities of various tetrahydrocarbazole derivatives against crucial protein targets implicated in a range of diseases. This analysis is supported by quantitative docking scores, detailed experimental methodologies, and visualizations of relevant biological pathways and computational workflows.
Tetrahydrocarbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, and hypoglycemic effects. This guide delves into the comparative molecular docking studies of these derivatives to elucidate their binding interactions with key protein targets, offering insights for rational drug design and development.
Quantitative Docking Data Summary
The following tables summarize the molecular docking scores of various tetrahydrocarbazole derivatives against three key protein targets: Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase), DNA Gyrase, and AMP-activated protein kinase (AMPK). Lower docking scores indicate a higher binding affinity between the ligand and the protein.
Table 1: Docking Scores of Tetrahydrocarbazole Derivatives against GlcN-6-P Synthase
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| Derivative 1a | GlcN-6-P synthase | -8.5 | |
| Derivative 1b | GlcN-6-P synthase | -8.2 | |
| Derivative 1c | GlcN-6-P synthase | -9.1 | |
| Derivative 2a | GlcN-6-P synthase | -8.8 | |
| Derivative 3b | GlcN-6-P synthase | -9.0 |
Table 2: Binding Energies of Tetrahydrocarbazole Derivatives against DNA Gyrase
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference |
| Phthalimide Analog 4g | DNA Gyrase | -7.85 | |
| Benzothiazole Derivative 1 | DNA Gyrase | IC50 = 0.8 nM | |
| Benzothiazole Derivative 27 | DNA Gyrase | IC50 < 10 nM |
Table 3: Activation of AMP-activated Protein Kinase (AMPK) by Various Compounds
| Compound ID | Assay Type | EC50 Value | Reference |
| MSG012 (α1β1γ1) | Radiometric Kinase Assay | 103.1 nM | |
| MSG012 (α2β2γ1) | Radiometric Kinase Assay | 328.0 nM | |
| MSG011 (α1β1γ1) | Radiometric Kinase Assay | 140.4 nM | |
| MK-8722 | Fluorescence-based Assay | 1.2–5.6 µM | |
| PF-739 | Fluorescence-based Assay | 2.0 µM |
Experimental Protocols
The following sections detail the methodologies employed in the cited molecular docking studies.
Molecular Docking with AutoDock Vina
A common protocol for molecular docking studies using AutoDock Vina involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein structure is saved in the PDBQT file format.
-
Ligand Preparation: The 3D structures of the tetrahydrocarbazole derivatives are drawn using chemical drawing software and optimized using a suitable force field. Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligands are also saved in the PDBQT format.
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The size and center of the grid are determined based on the co-crystallized ligand or by using prediction tools.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program searches for the best binding poses of the ligand within the defined grid box using a Lamarckian genetic algorithm.
-
Analysis of Results: The docking results are analyzed based on the binding energy values and the interaction patterns between the ligand and the protein. The pose with the lowest binding energy is typically considered the most favorable. Visualization of the protein-ligand complexes is performed using software like PyMOL or Discovery Studio.
Molecular Docking with Glide (Schrödinger Suite)
For studies utilizing the Schrödinger Suite, the Glide module is employed for docking, following a protocol such as:
-
Protein Preparation: The Protein Preparation Wizard in Maestro is used to prepare the PDB structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network. A restrained minimization of the protein is performed.
-
Receptor Grid Generation: A receptor grid is generated by defining a bounding box around the active site of the prepared protein.
-
Ligand Preparation: The LigPrep module is used to prepare the tetrahydrocarbazole derivatives. This involves generating various tautomers, and ionization states at a specified pH range, and performing a geometry optimization.
-
Ligand Docking: The prepared ligands are docked into the receptor grid using Glide. Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP).
-
Scoring and Analysis: The docking poses are scored using the GlideScore function. The results are analyzed to identify the best-docked poses and key interactions with the protein residues.
Visualizations
The following diagrams illustrate the experimental workflow for molecular docking and a key signaling pathway targeted by tetrahydrocarbazole derivatives.
Head-to-head comparison of different catalytic systems for tetrahydrocarbazole synthesis
The tetrahydrocarbazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Its synthesis has been a subject of extensive research, leading to the development of various catalytic systems. This guide provides a head-to-head comparison of prominent catalytic methodologies for the synthesis of 1,2,3,4-tetrahydrocarbazole, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole skeleton, involving the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[2][3] Modern advancements have introduced a range of catalysts to improve yields, reaction conditions, and environmental footprint. This comparison focuses on three distinct and widely employed catalytic systems: conventional Brønsted acid catalysis, heterogeneous solid acid catalysis using clays and zeolites, and modern palladium-catalyzed cross-coupling reactions.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for tetrahydrocarbazole synthesis significantly impacts reaction efficiency, yield, and conditions. Below is a summary of quantitative data for different approaches to the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.
| Catalytic System | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Brønsted Acid | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 30 min (addition) + reflux | 75.2 | [4] |
| Solid Acid (Clay) | K-10 Montmorillonite | Methanol | 60 | 4 h | 94 | [1][5] |
| Solid Acid (Clay) - Microwave | K-10 Montmorillonite | Methanol | N/A (600 W) | 3 min | 96 | [2][5] |
| Solid Acid (Zeolite) | H-ZSM-5 | Acetic Acid | N/A | N/A | 35-69 | [3][6] |
| Palladium-Catalyzed Annulation | Pd(OAc)₂ | DMF | 105 | 3-5 h | 65 | [7] |
Reaction Pathway and Experimental Workflow
The synthesis of tetrahydrocarbazoles, particularly through the Fischer indole pathway, involves a series of well-defined steps. The following diagrams illustrate the general reaction scheme and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on safety data sheets for the compound and structurally similar carbazole derivatives, as well as general best practices for hazardous chemical waste management.
Hazard Profile and Safety Precautions
Summary of Hazard Information:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Skin Irritation | May cause skin irritation. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [3][4] |
| Carcinogenicity | Suspected of causing cancer. | [5] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | [1][5][6] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[1][7]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[1] Ensure the container is kept closed at all times, except when adding waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.
3. Labeling:
-
Contents Declaration: The label must clearly identify the contents, including the full chemical name: "this compound" and any other components in the waste mixture, with their approximate percentages.
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[1]
-
Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.[1]
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.[3]
5. Final Disposal:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Incineration: A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[5][7] Avoid release to the environment.[7][8]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[9]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your EHS department.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscience.com [chemscience.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
